Product packaging for 1-bromohept-1-yne(Cat. No.:CAS No. 19821-84-2)

1-bromohept-1-yne

Cat. No.: B6192408
CAS No.: 19821-84-2
M. Wt: 175.07 g/mol
InChI Key: AIPBFVQVQASOGX-UHFFFAOYSA-N
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Description

1-Bromohept-1-yne is an organic compound with the molecular formula C7H11Br and a molecular weight of 175.07 g/mol . Its structure is defined by a heptyl chain with a terminal bromine substituent on an alkyne, represented by the SMILES notation CCCCCC#CBr . The compound has a CAS Registry Number of 19821-84-2 . As a terminal alkyne bearing a bromine atom, this compound serves as a versatile building block in synthetic organic chemistry. It can participate in various metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form more complex conjugated systems . The compound is intended for use in laboratory research and chemical synthesis. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19821-84-2

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

1-bromohept-1-yne

InChI

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h2-5H2,1H3

InChI Key

AIPBFVQVQASOGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CBr

Purity

95

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Bromohept-1-yne from Hept-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromohept-1-yne from hept-1-yne, a crucial transformation for the introduction of a bromoalkynyl moiety in organic synthesis. This functional group serves as a versatile building block, particularly in the development of novel therapeutic agents and functional materials, through its participation in various cross-coupling reactions. This document provides a comprehensive overview of a common and effective synthetic methodology, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and workflow.

Introduction

The conversion of terminal alkynes to 1-bromoalkynes is a fundamental transformation in organic chemistry. The resulting 1-bromoalkynes are valuable intermediates, readily undergoing reactions such as Sonogashira, Cadiot-Chodkiewicz, and Suzuki-Miyaura couplings. These reactions enable the formation of carbon-carbon bonds, facilitating the construction of complex molecular architectures. This guide focuses on a widely employed method for the synthesis of this compound from hept-1-yne, utilizing N-bromosuccinimide (NBS) as the bromine source in the presence of a silver nitrate catalyst.

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of hept-1-yne with NBS, catalyzed by silver nitrate. The proposed mechanism involves the activation of the terminal alkyne by the silver(I) ion, facilitating the electrophilic attack of bromine from NBS.

Reaction Scheme:

A simplified reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the product.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Hept-1-yne Hept-1-yneC₇H₁₂96.1799-1000.733
This compound This compoundC₇H₁₁Br175.07Not availableNot available

Experimental Protocol

This protocol is a general procedure for the bromination of terminal alkynes using NBS and silver nitrate and should be adapted and optimized for specific laboratory conditions.[1]

Materials and Reagents:
  • Hept-1-yne

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone (anhydrous)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve hept-1-yne (1.0 eq) in anhydrous acetone.

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.2 eq) followed by a catalytic amount of silver nitrate (0.1 eq).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. This typically takes a few hours.[1]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with hexane (or another suitable organic solvent) three times.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:
  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Silver nitrate is corrosive and will stain skin and clothing.

  • Organic solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start dissolve Dissolve Hept-1-yne in Acetone start->dissolve add_reagents Add NBS and AgNO₃ dissolve->add_reagents stir Stir at Room Temperature (Monitor by TLC/GC-MS) add_reagents->stir quench Quench with Water stir->quench extract Extract with Hexane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Vacuum Distillation or Column Chromatography filter_concentrate->purify product This compound purify->product end End product->end

A flowchart of the experimental workflow for the synthesis of this compound.

Logical Relationship of Key Steps

The diagram below outlines the logical progression and rationale behind the key stages of the synthesis.

logical_relationship reaction Reaction Hept-1-yne + NBS + AgNO₃ (cat.) → this compound + Succinimide workup Work-up Quench reaction Remove water-soluble byproducts and excess reagents reaction->workup Proceeds to purification Purification Isolate pure this compound from non-volatile impurities and side products workup->purification Prepares for analysis Characterization Confirm structure and purity (NMR, IR, MS) purification->analysis Yields pure product for

Logical flow of the synthesis, work-up, purification, and analysis stages.

Potential Side Reactions and Optimization

A potential side reaction is the formation of polybrominated products, especially if an excess of NBS is used or if the reaction is allowed to proceed for too long.[1] To minimize this, it is crucial to use a slight excess of NBS (e.g., 1.2 equivalents) and to carefully monitor the reaction to stop it upon consumption of the starting material. The purity of NBS can also affect the outcome, and recrystallization of NBS may be necessary if side products are consistently observed.[1] The use of a base, such as potassium carbonate, has been reported to sometimes improve the reaction by facilitating the silver insertion on the alkyne.[1]

Conclusion

The synthesis of this compound from hept-1-yne using N-bromosuccinimide and a catalytic amount of silver nitrate is a reliable and efficient method. This guide provides a solid foundation for researchers to perform this synthesis, offering a detailed protocol and highlighting key experimental considerations. The resulting this compound is a valuable intermediate for further synthetic elaborations, making this procedure highly relevant for professionals in drug discovery and materials science. Careful execution and monitoring are key to achieving high yields and purity of the desired product.

References

Spectroscopic Analysis of 1-bromohept-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 1-bromohept-1-yne. Due to the limited availability of experimentally derived public data, this guide presents predicted ¹H and ¹³C NMR data, which serve as a reliable reference for the identification and characterization of this molecule. The methodologies for acquiring such NMR data are also detailed to assist in experimental design and data interpretation.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the bromine atom and the anisotropy of the carbon-carbon triple bond significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H32.25Triplet (t)2H7.1
H41.45Sextet2H7.2
H51.30Sextet2H7.3
H61.40Sextet2H7.4
H70.92Triplet (t)3H7.3

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of this compound. The sp-hybridized carbons of the alkyne and the carbon attached to the bromine atom exhibit characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
C140.8
C281.5
C319.5
C430.7
C522.0
C631.0
C713.9

Experimental Protocols for NMR Data Acquisition

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals in the spectrum.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

    • Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration.

    • Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: The same spectrometer as for ¹H NMR can be used.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is used.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Processing: The processing steps are similar to those for ¹H NMR.

Logical Relationship Diagram

The following diagram illustrates the workflow from the chemical compound to the acquisition and interpretation of its NMR spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_compound Compound cluster_spectroscopy NMR Spectroscopy cluster_data Spectroscopic Data cluster_analysis Data Analysis & Interpretation Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR H_Data ¹H NMR Data (Chemical Shifts, Multiplicity, Integration, Coupling Constants) H_NMR->H_Data C_Data ¹³C NMR Data (Chemical Shifts) C_NMR->C_Data Structure_Elucidation Structural Elucidation H_Data->Structure_Elucidation C_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

In-Depth Technical Guide: 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromohept-1-yne, a halogenated alkyne of interest in organic synthesis. Due to a notable scarcity of specific experimental data in publicly accessible literature, this document combines confirmed identifiers with general principles of synthesis, reactivity, and safety applicable to 1-bromoalk-1-ynes. The information herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development, enabling a better understanding of its potential applications and handling requirements.

Chemical Identification and Properties

This compound is a linear seven-carbon alkyne functionalized with a bromine atom at the terminal acetylenic carbon.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 19821-84-2[1]
Molecular Formula C₇H₁₁Br
IUPAC Name This compound

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight 175.07 g/mol Calculated
Boiling Point Data not available
Density Data not available
Solubility Data not availableExpected to be soluble in organic solvents.
Appearance Data not available

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for the preparation of 1-bromoalk-1-ynes is the reaction of a terminal alkyne with a suitable brominating agent in the presence of a base.

A plausible synthetic route starting from hept-1-yne is depicted below. This involves the deprotonation of the terminal alkyne followed by quenching with a source of electrophilic bromine.

Synthesis Heptyne Hept-1-yne Intermediate Hept-1-yn-1-ide anion Heptyne->Intermediate Base (e.g., n-BuLi) Product This compound Intermediate->Product Brominating Agent (e.g., Br₂)

Caption: General synthesis of this compound from hept-1-yne.

General Experimental Protocol for the Synthesis of 1-Bromoalk-1-ynes:

  • A solution of the terminal alkyne (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C).

  • A strong base, such as n-butyllithium (n-BuLi) (1 equivalent), is added dropwise to the alkyne solution to form the corresponding lithium acetylide.

  • A solution of a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS) (1 equivalent), in the same solvent is then added slowly to the reaction mixture.

  • The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified, typically by column chromatography or distillation.

Chemical Reactivity and Potential Applications

This compound, as a 1-bromoalk-1-yne, is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds.

Sonogashira Coupling

1-Bromoalk-1-ynes are known to participate in Sonogashira coupling reactions with terminal alkynes, catalyzed by palladium and copper complexes. This reaction is a powerful tool for the synthesis of unsymmetrical diynes.

Sonogashira cluster_conditions Reaction Conditions Bromoheptyne This compound Product Unsymmetrical Diyne Bromoheptyne->Product TerminalAlkyne Terminal Alkyne (R'-C≡CH) TerminalAlkyne->Product Conditions Pd catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., amine)

Caption: Sonogashira coupling of this compound.

Cadiot-Chodkiewicz Coupling

Another important reaction of 1-bromoalk-1-ynes is the Cadiot-Chodkiewicz coupling, which also yields unsymmetrical diynes through the reaction with a terminal alkyne, typically catalyzed by a copper(I) salt in the presence of a base.

Cadiot_Chodkiewicz cluster_conditions Reaction Conditions Bromoheptyne This compound Product Unsymmetrical Diyne Bromoheptyne->Product TerminalAlkyne Terminal Alkyne (R'-C≡CH) TerminalAlkyne->Product Conditions Cu(I) salt (e.g., CuCl, CuBr) Base (e.g., amine)

Caption: Cadiot-Chodkiewicz coupling of this compound.

Spectroscopic Data

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety precautions for handling bromoalkynes and related halogenated hydrocarbons should be strictly followed.

Table 3: General Safety and Handling Precautions

AspectRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
Inhalation Avoid inhaling vapors. May cause respiratory tract irritation.
Skin Contact Avoid contact with skin. May cause irritation or be harmful if absorbed through the skin.
Eye Contact Avoid contact with eyes. May cause serious eye irritation.
Ingestion Do not ingest. Harmful if swallowed.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
Disposal Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a chemical compound with potential as a building block in organic synthesis, particularly in the construction of complex molecules containing diyne moieties. The lack of detailed, publicly available experimental data on its physical properties and spectroscopic characterization presents a challenge. Researchers interested in utilizing this compound should proceed with caution, relying on the general principles of synthesis and reactivity of analogous 1-bromoalk-1-ynes and conducting thorough characterization and safety assessments. The synthetic and coupling methodologies outlined in this guide provide a solid foundation for the future exploration and application of this compound in chemical and pharmaceutical research.

References

Characterization of Impurities in 1-Bromohept-1-yne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of impurities in 1-bromohept-1-yne, a critical reagent and building block in pharmaceutical and organic synthesis. Understanding and controlling the impurity profile of this compound is essential for ensuring the quality, safety, and efficacy of downstream products. This document outlines the common impurities, their origins, and detailed analytical methodologies for their identification and quantification.

Introduction to this compound and its Significance

This compound is a versatile synthetic intermediate utilized in a variety of chemical transformations, including cross-coupling reactions, cycloadditions, and the formation of complex molecular architectures. Its utility in the synthesis of novel therapeutic agents and functional materials necessitates a thorough understanding of its purity. Impurities can arise from the synthetic route, degradation, or improper storage and can significantly impact reaction outcomes, product yields, and the toxicological profile of the final compound.

Potential Impurities in this compound

The most common synthetic route to this compound involves the reaction of hept-1-yne with an electrophilic bromine source, such as N-bromosuccinimide (NBS), often in the presence of a silver catalyst like silver nitrate (AgNO₃). Based on this synthesis, the following are potential impurities:

  • Starting Materials:

    • Hept-1-yne (unreacted)

  • Reagents and Byproducts:

    • N-Bromosuccinimide (NBS) (unreacted)

    • Succinimide (byproduct of NBS)

  • Side Products:

    • 1,1-Dibromohept-1-ene

    • (E)-1,2-Dibromohept-1-ene

    • (Z)-1,2-Dibromohept-1-ene

    • Isomeric bromoheptynes (e.g., 7-bromohept-1-yne)

The formation of dibrominated species can occur through the further reaction of the product with the bromine source. Isomerization can be prompted by reaction conditions or subsequent purification steps.

Analytical Methodologies for Impurity Characterization

A multi-technique approach is essential for the comprehensive characterization of impurities in this compound. Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, while high-performance liquid chromatography (HPLC) offers complementary separation capabilities. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation of the main component and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and identification of volatile and semi-volatile compounds. The use of a flame ionization detector (FID) allows for accurate quantification.

Table 1: GC-MS Experimental Protocol

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 35-400 amu
Internal Standard Biphenyl (for quantification)

Table 2: Expected Retention Times and Mass Spectra of Potential Impurities

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Hept-1-yne~ 4.596 (M+), 79, 67, 53
Succinimide~ 8.299 (M+), 71, 56, 43
This compound~ 9.5174/176 (M+), 119, 95, 79
(E/Z)-1,2-Dibromohept-1-ene~ 12.1252/254/256 (M+), 173/175, 95
1,1-Dibromohept-1-ene~ 11.8252/254/256 (M+), 173/175, 95

Note: Retention times are approximate and may vary depending on the specific instrument and conditions.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating compounds with different polarities. It is particularly useful for non-volatile impurities or those that may degrade at high temperatures in a GC inlet.

Table 3: HPLC Experimental Protocol

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 min, hold at 95% B for 5 min, return to 60% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound and the identification of impurities, especially isomers.

Table 4: ¹H NMR (500 MHz, CDCl₃) Data for this compound and Potential Impurities

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound 2.19t7.1H-3
1.48p7.1H-4
1.32mH-5, H-6
0.90t7.2H-7
Hept-1-yne 2.18td7.1, 2.6H-3
1.95t2.6H-1
1.50p7.1H-4
1.35mH-5, H-6
0.91t7.2H-7
(E)-1,2-Dibromohept-1-ene 6.45t7.3H-2
2.40q7.3H-3
1.45-1.25mH-4, H-5, H-6
0.92t7.1H-7
(Z)-1,2-Dibromohept-1-ene 6.85t7.0H-2
2.25q7.0H-3
1.45-1.25mH-4, H-5, H-6
0.92t7.1H-7

Table 5: ¹³C NMR (126 MHz, CDCl₃) Data for this compound and Potential Impurities

CompoundChemical Shift (δ, ppm)
This compound 81.2, 40.5, 31.0, 28.1, 22.1, 19.4, 13.9
Hept-1-yne 84.1, 68.3, 31.1, 28.3, 22.1, 18.5, 14.0
(E/Z)-1,2-Dibromohept-1-ene ~120-130 (olefinic carbons), ~30-35 (alkyl carbons)

Note: Specific chemical shifts for dibrominated impurities are estimates based on similar structures and may require isolation and individual analysis for precise assignment.

Visualization of the Impurity Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of impurities in this compound.

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting synthesis Synthesis of This compound crude_sample Crude Product synthesis->crude_sample gcms GC-MS Analysis crude_sample->gcms hplc HPLC Analysis crude_sample->hplc nmr NMR Spectroscopy (¹H & ¹³C) crude_sample->nmr identification Impurity Identification gcms->identification quantification Impurity Quantification hplc->quantification nmr->identification report Certificate of Analysis & Impurity Profile identification->report quantification->report

Caption: Workflow for the characterization of this compound impurities.

Conclusion

The robust characterization of impurities in this compound is a critical aspect of quality control in research and drug development. The methodologies outlined in this guide, combining chromatographic and spectroscopic techniques, provide a comprehensive framework for the identification and quantification of potential impurities. By implementing these detailed protocols, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

In-Depth Technical Guide: Stability and Storage of 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-bromohept-1-yne, a versatile reagent in organic synthesis. Due to the limited direct experimental data on this specific compound, this guide incorporates information from its Safety Data Sheet (SDS) and analogous data from the broader class of 1-bromoalkynes to provide a thorough understanding of its handling and storage requirements.

Chemical Properties and Inherent Reactivity

This compound is a terminal haloalkyne, a class of compounds known for their utility as building blocks in forming carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] The presence of the bromine atom on the sp-hybridized carbon atom significantly influences the molecule's reactivity, making the acetylenic proton acidic and the carbon-bromine bond susceptible to various transformations.[1][2]

Stability Profile

The stability of this compound is a critical consideration for its effective use in synthesis and for ensuring the integrity of research data. The primary factors influencing its stability are temperature, light, and the presence of moisture or incompatible chemicals.

Thermal Stability
Photochemical Stability

Terminal haloalkynes may exhibit sensitivity to light. Photochemical degradation can occur through homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then initiate a cascade of secondary reactions, resulting in the formation of impurities. To mitigate photochemical decomposition, it is imperative to store this compound in amber or opaque containers, protected from direct light sources.

Hydrolytic Stability

The hydrolytic stability of 1-bromoalkynes can be influenced by pH. Under neutral conditions, hydrolysis is generally slow. However, under basic conditions, the acetylenic proton can be abstracted, leading to a more reactive species that may be more susceptible to degradation or unwanted side reactions. Acidic conditions might also promote addition reactions across the triple bond, although this is generally less of a concern for storage. Therefore, it is recommended to store this compound under anhydrous and neutral conditions.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on available data and general knowledge of haloalkyne chemistry.

ParameterRecommendationRationale
Temperature 4°CTo minimize thermal decomposition.
Atmosphere Inert (e.g., Argon, Nitrogen)To prevent oxidation and reactions with atmospheric moisture.
Container Amber glass vial with a tightly sealed capTo protect from light and prevent moisture ingress.
Moisture Anhydrous conditionsTo prevent hydrolysis and other moisture-mediated degradation.
Purity Store in a pure state, away from incompatible materials.To avoid potential reactions with contaminants.

Incompatible Materials

This compound should not be stored in proximity to the following classes of compounds:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Strong Bases: Can deprotonate the terminal alkyne, leading to unintended reactions.

  • Nucleophiles: The carbon-bromine bond is susceptible to nucleophilic attack.

Experimental Protocols for Stability and Purity Assessment

The following are generalized protocols for assessing the stability and purity of this compound, which can be adapted based on available laboratory equipment and specific experimental needs.

Protocol for Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities and degradation products.

Objective: To determine the purity of a this compound sample and identify any potential degradation products.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

  • Capillary column suitable for volatile organic compounds (e.g., a non-polar or mid-polar column like a DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile, inert solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Method Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration and instrument sensitivity).

  • MS Method Parameters (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area of all components.

    • Identify potential impurities by comparing their mass spectra to spectral libraries (e.g., NIST).

Protocol for Quantitative Analysis by Proton Nuclear Magnetic Resonance (¹H-qNMR)

This method provides an absolute quantification of the purity of this compound against a certified internal standard.[5][6][7][8][9]

Objective: To determine the absolute purity of a this compound sample.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample.

  • High-purity, certified internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., CDCl₃).

  • Analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and the this compound sample (e.g., 20 mg) into a clean vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the solution.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons (e.g., 5 times the longest T₁ value, or a default of 30-60 seconds).

    • Optimize acquisition parameters for quantitative analysis (e.g., sufficient number of scans for a good signal-to-noise ratio).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing Stability and Analytical Workflows

General Degradation Pathway for 1-Bromoalkynes

cluster_conditions Degradation Stimuli cluster_products Potential Degradation Products Heat Heat This compound This compound Heat->this compound Thermal Decomposition Light Light Light->this compound Photochemical Cleavage Moisture_Base Moisture / Base Moisture_Base->this compound Hydrolysis Elimination_Products Elimination Products (e.g., diynes) This compound->Elimination_Products Radical_Products Radical Coupling Products This compound->Radical_Products Hydrolysis_Products Hydrolysis Products (e.g., hept-1-yn-1-ol) This compound->Hydrolysis_Products

Caption: General degradation pathways for 1-bromoalkynes.

Experimental Workflow for Stability Testing

Start Start: This compound Sample Stress_Conditions Expose to Stress Conditions (Heat, Light, Humidity) Start->Stress_Conditions Time_Points Sample at Pre-defined Time Points Stress_Conditions->Time_Points Analysis Analyze Samples Time_Points->Analysis GC_MS GC-MS Analysis Analysis->GC_MS Purity & Impurity ID qNMR qNMR Analysis Analysis->qNMR Absolute Purity Data_Evaluation Evaluate Purity and Degradation Products GC_MS->Data_Evaluation qNMR->Data_Evaluation Stability_Report Generate Stability Report Data_Evaluation->Stability_Report

Caption: Workflow for conducting a stability study on this compound.

References

Commercial Availability and Synthetic Pathways of 1-Bromohept-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-bromohept-1-yne (CAS No. 19821-84-2), a functionalized alkyne with potential applications in organic synthesis. Due to its limited commercial presence, this document also details established synthetic protocols for its preparation from readily available precursors. Furthermore, it contrasts the availability of this compound with its more accessible isomer, 7-bromohept-1-yne, and outlines its potential synthetic utility.

Commercial Availability

An extensive survey of major chemical suppliers indicates that this compound is not a readily available, off-the-shelf chemical. While listed by some vendors, it is frequently marked as "currently not available for purchase" or requires custom synthesis, implying significant lead times and potentially high costs. Researchers requiring this specific isomer should contact custom synthesis providers for quotes and timelines.

In stark contrast, the isomeric 7-bromohept-1-yne (CAS No. 81216-14-0) is commercially abundant and available from numerous suppliers in various quantities. This isomer sees significant use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), highlighting the importance of the relative positions of the bromo and alkyne functionalities for specific applications.

Table 1: Comparison of Commercial Availability for Bromoheptyne Isomers

CompoundCAS NumberRepresentative SuppliersTypical Availability
This compound19821-84-2Sigma-Aldrich (Enamine)Currently unavailable; custom synthesis may be required[1]
7-Bromohept-1-yne81216-14-0Ambeed, Inc. (via Sigma-Aldrich), Benchchem, FluorochemReadily available in various quantities (mg to kg)

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₁Br
Molecular Weight 175.07 g/mol
CAS Number 19821-84-2
IUPAC Name This compound
Physical Form Liquid (presumed)
Storage Temperature 4°C (recommended)

Synthetic Protocols

Given the scarcity of this compound from commercial sources, de novo synthesis is a practical alternative. The most common and reliable methods for the synthesis of 1-bromo-1-alkynes involve the bromination of a terminal alkyne. Below are two detailed experimental protocols adapted from established synthetic transformations.

Synthesis via Oxidative Bromination

This method utilizes an electrophilic bromine source in the presence of a base to directly convert a terminal alkyne to the corresponding 1-bromoalkyne.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-heptyne (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add a base, for example, a mild inorganic base like potassium carbonate (2.0 eq) or an organic base like triethylamine.

  • Bromination: Cool the mixture to 0°C in an ice bath. Add an electrophilic bromine source, such as N-bromosuccinimide (NBS) (1.1 eq), portion-wise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkyne is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Synthesis via the Corey-Fuchs Reaction

A two-step approach starting from hexanal, the Corey-Fuchs reaction provides a robust route to this compound. The first step generates a dibromo-olefin, which is then converted to the bromoalkyne.

Experimental Protocol:

Step 1: Synthesis of 1,1-dibromohept-1-ene

  • Ylide Generation: In a flask, prepare a solution of triphenylphosphine (2.0 eq) and carbon tetrabromide (1.0 eq) in dichloromethane at 0°C. This in situ preparation generates the reactive phosphonium ylide.

  • Aldehyde Addition: Add hexanal (1.0 eq) dropwise to the cold ylide solution.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Purification: After the reaction is complete, concentrate the solvent and purify the crude product by column chromatography to isolate 1,1-dibromohept-1-ene.

Step 2: Elimination to this compound

  • Reaction Setup: Dissolve the 1,1-dibromohept-1-ene (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.

  • Base Addition: Slowly add a strong base, such as n-butyllithium (2.1 eq), to the solution. The first equivalent of base induces elimination to a vinyl bromide intermediate, and the second equivalent facilitates a Fritsch-Buttenberg-Wiechell rearrangement to the desired 1-bromoalkyne.

  • Quenching: After stirring at low temperature, quench the reaction by the addition of a proton source, such as water or saturated ammonium chloride solution.

  • Workup and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting crude product by distillation or chromatography to obtain this compound.

Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the synthetic routes described above.

G cluster_0 Oxidative Bromination 1_Heptyne 1-Heptyne NBS_Base NBS, Base (e.g., K2CO3) 1_Heptyne->NBS_Base 1_Bromohept_1_yne_A This compound NBS_Base->1_Bromohept_1_yne_A

Caption: Oxidative bromination of 1-heptyne.

G cluster_1 Corey-Fuchs Reaction Hexanal Hexanal Reagents_1 PPh3, CBr4 Hexanal->Reagents_1 Dibromo_Olefin 1,1-Dibromohept-1-ene Reagents_1->Dibromo_Olefin Reagents_2 n-BuLi, -78°C Dibromo_Olefin->Reagents_2 1_Bromohept_1_yne_B This compound Reagents_2->1_Bromohept_1_yne_B

References

Retrosynthetic Analysis of 1-Bromohept-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the retrosynthetic analysis of 1-bromohept-1-yne, a valuable synthetic intermediate in organic chemistry. Two primary disconnection approaches are explored: the Corey-Fuchs reaction of hexanal and the direct bromination of the terminal alkyne, hept-1-yne. This document furnishes detailed experimental protocols for key transformations, a comparative analysis of the synthetic routes, and characterization data to aid in the practical application of these methodologies. The logical flow of the synthetic strategies and reaction mechanisms is illustrated using Graphviz diagrams.

Introduction

This compound is a functionalized alkyne that serves as a versatile building block in organic synthesis. Its utility stems from the presence of both a reactive carbon-bromine bond and a terminal alkyne moiety, allowing for a variety of subsequent transformations such as cross-coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz), nucleophilic additions, and cycloadditions. A thorough understanding of its retrosynthesis is therefore crucial for the efficient design of synthetic routes to more complex target molecules in pharmaceutical and materials science research. This guide delineates the primary retrosynthetic pathways to this compound and provides detailed practical guidance for its synthesis.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals two principal disconnection points, leading to two distinct and viable synthetic strategies.

Figure 1: Retrosynthetic Disconnections for this compound

G cluster_0 Disconnection A: C-C Bond Formation cluster_1 Disconnection B: C-Br Bond Formation cluster_2 Hept-1-yne Precursors target This compound hexanal Hexanal target->hexanal Corey-Fuchs Reaction heptyne Hept-1-yne target->heptyne Bromination cbr4_pph3 CBr4 / PPh3 acetylene Acetylene heptyne->acetylene bromopentane 1-Bromopentane heptyne->bromopentane dihaloheptane 1,1- or 1,2-Dihaloheptane heptyne->dihaloheptane

Caption: Retrosynthetic analysis of this compound.

  • Disconnection A (Corey-Fuchs Approach): This strategy involves the formation of the carbon-carbon triple bond. The target molecule can be accessed from a gem-dibromoalkene, which in turn is synthesized from an aldehyde with one less carbon. This points to the Corey-Fuchs reaction, starting from hexanal.

  • Disconnection B (Direct Bromination): This approach focuses on the formation of the carbon-bromine bond. This compound can be prepared by the direct bromination of a terminal alkyne precursor, hept-1-yne.

The choice between these two routes will depend on the availability of starting materials, desired scale, and tolerance of functional groups in a more complex substrate.

Synthetic Strategies and Experimental Protocols

Route 1: The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that transforms an aldehyde into a terminal alkyne, with the option to isolate the intermediate 1-bromoalkyne.

Figure 2: Corey-Fuchs Reaction Pathway

G hexanal Hexanal dibromoalkene 1,1-Dibromohept-1-ene hexanal->dibromoalkene CBr4, PPh3, DCM bromoalkyne This compound dibromoalkene->bromoalkyne n-BuLi (1 equiv), THF, -78 °C

Caption: Synthesis of this compound via Corey-Fuchs reaction.

  • To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of hexanal (1.0 eq) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography to yield 1,1-dibromohept-1-ene.

  • Dissolve 1,1-dibromohept-1-ene (1.0 eq) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.0 eq) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford this compound.

Route 2: Direct Bromination of Hept-1-yne

This is a more direct approach, provided that the starting alkyne is readily available. The reaction typically proceeds via an electrophilic addition-elimination mechanism, often catalyzed by a silver salt.

Figure 3: Direct Bromination of Hept-1-yne

G heptyne Hept-1-yne bromoalkyne This compound heptyne->bromoalkyne NBS, AgNO3 (cat.), Acetone

Caption: Synthesis of this compound via direct bromination.

This protocol is adapted from a standard procedure for the bromination of terminal alkynes.

  • To a solution of hept-1-yne (1.0 eq) in acetone, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of silver nitrate (AgNO₃, 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield this compound.

Preparation of Hept-1-yne

Hept-1-yne can be synthesized via the alkylation of acetylene with a suitable pentyl halide.

  • In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and a gas inlet, condense ammonia gas.

  • Add a catalytic amount of iron(III) nitrate and then slowly add sodium metal in small pieces until a persistent blue color is observed, indicating the formation of sodium amide.

  • Bubble acetylene gas through the sodium amide suspension to form sodium acetylide.

  • Slowly add 1-bromopentane (1.0 eq) to the reaction mixture and allow it to stir for several hours.

  • Carefully quench the reaction by the slow addition of water.

  • Allow the ammonia to evaporate, then extract the residue with diethyl ether.

  • Wash the organic layer with dilute acid and then water, dry over anhydrous calcium chloride, and distill to obtain hept-1-yne.

Comparison of Synthetic Routes

FeatureCorey-Fuchs ReactionDirect Bromination of Hept-1-yne
Starting Material HexanalHept-1-yne
Number of Steps 21 (from hept-1-yne)
Reagents CBr₄, PPh₃, n-BuLiNBS, AgNO₃
Reported Yields Step 1: ~80-90%Step 2: VariableGenerally good to excellent
Advantages Readily available aldehyde starting material; avoids handling of volatile alkynes.Fewer steps; milder conditions for the final step.
Disadvantages Stoichiometric use of triphenylphosphine and BuLi; generation of triphenylphosphine oxide as a byproduct.Requires the synthesis or purchase of hept-1-yne; potential for over-bromination if not carefully controlled.

Characterization Data

  • ¹H NMR:

    • A triplet at approximately 2.2-2.4 ppm corresponding to the two protons on the carbon adjacent to the triple bond.

    • Multiplets in the range of 1.2-1.6 ppm for the methylene protons of the pentyl chain.

    • A triplet at approximately 0.9 ppm for the terminal methyl group.

  • ¹³C NMR:

    • Two quaternary carbons for the alkyne, with the carbon attached to bromine appearing at a lower field (estimated around 70-80 ppm) and the other alkyne carbon at a higher field (estimated around 40-50 ppm).

    • Signals for the carbons of the pentyl chain in the aliphatic region.

  • IR Spectroscopy:

    • A characteristic C≡C stretch, which is typically weak or absent for symmetrical internal alkynes, may be observable for this terminal bromoalkyne, likely in the 2100-2260 cm⁻¹ region.

    • C-H stretching vibrations just below 3000 cm⁻¹.

    • A C-Br stretch in the fingerprint region, typically around 500-600 cm⁻¹.

Conclusion

The retrosynthetic analysis of this compound provides two primary and practical synthetic routes. The Corey-Fuchs reaction offers a reliable method starting from the readily available hexanal, while the direct bromination of hept-1-yne presents a more atom-economical and shorter pathway, contingent on the availability of the starting alkyne. The choice of synthesis will ultimately be guided by laboratory-specific factors, including starting material availability, scale, and equipment. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize and utilize this important chemical intermediate.

An In-depth Technical Guide to the Health and Safety of 1-bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and anticipated health and safety considerations for 1-bromohept-1-yne.

Hazard Identification and Classification

Based on the available data for the closely related isomer, 7-bromohept-1-yne, this compound is anticipated to be a hazardous substance. The GHS hazard classifications are summarized below.[1][2]

Table 1: GHS Hazard Classification (Surrogate Data from 7-bromohept-1-yne)

Hazard ClassHazard CategoryGHS Hazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapor[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][2]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][2]

Signal Word: Danger

Pictograms:

  • Flame (GHS02)

  • Exclamation Mark (GHS07)

Physical and Chemical Properties

Quantitative physical and chemical data for this compound is limited. The following table includes available data for 7-bromohept-1-yne and computed properties where specific experimental data is unavailable.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₁₁BrPubChem
Molecular Weight 175.07 g/mol PubChem[1]
Appearance Liquid (anticipated)-
Boiling Point Not available-
Melting Point Not available-
Flash Point Not available (likely low, as H225 is indicated for isomer)-
Density Not available-
Solubility Not available-
Vapor Pressure Not available-
Computed XLogP3 2.8PubChem[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound. The following recommendations are based on the anticipated hazards.

Table 3: Handling and Storage Precautions

Precaution CategoryRecommendationGHS Precautionary Statement Code
Engineering Controls Use only outdoors or in a well-ventilated area.[2] Use explosion-proof electrical/ventilating/lighting equipment.P271, P241
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.P280[2]
Hygiene Measures Wash hands thoroughly after handling.[2]P264
Handling Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Use only non-sparking tools. Take precautionary measures against static discharge. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P210, P242, P243, P261
Storage Store in a well-ventilated place. Keep container tightly closed.[2] Keep cool. Store locked up. Recommended storage temperature: 2-8°C, sealed and dry.P403+P233, P403+P235, P405
Disposal Dispose of contents/container to an approved waste disposal plant.P501[2]

Experimental Protocols

Detailed experimental protocols for the toxicological testing of this compound are not available in the public domain. However, a general procedure for handling bromoalkynes in a research setting for a cross-coupling reaction has been published.[3] This protocol highlights the need for an inert atmosphere and specific laboratory equipment.

General Handling Protocol for a Bromoalkyne in a Chemical Reaction: [3]

  • An oven-dried 25-mL Schlenk tube equipped with a stir bar is charged with the solid reagents.

  • The tube is evacuated and back-filled with argon three times to ensure an inert atmosphere.

  • Anhydrous solvent and the bromoalkyne are added under argon.

  • The reaction mixture is stirred at a specific temperature in an oil bath.

  • Workup involves quenching the reaction with water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated under vacuum.

This protocol underscores the importance of handling bromoalkynes under controlled conditions to prevent exposure and unwanted side reactions.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for working with this compound.

Risk_Assessment_Workflow Risk Assessment Workflow for this compound cluster_planning Planning Phase cluster_evaluation Evaluation Phase cluster_control Control Measures cluster_execution Execution & Review start Start: Proposed Experiment with this compound gather_info Gather Safety Information (SDS, Literature) start->gather_info id_hazards Identify Hazards (Flammability, Irritation) gather_info->id_hazards assess_exposure Assess Potential Exposure Routes (Inhalation, Dermal) id_hazards->assess_exposure evaluate_risks Evaluate Risks (Likelihood vs. Severity) assess_exposure->evaluate_risks implement_controls Implement Control Measures (Fume Hood, PPE) evaluate_risks->implement_controls develop_sop Develop Standard Operating Procedure (SOP) implement_controls->develop_sop emergency_plan Establish Emergency Plan develop_sop->emergency_plan conduct_experiment Conduct Experiment According to SOP emergency_plan->conduct_experiment review_process Review and Update Risk Assessment Periodically conduct_experiment->review_process end End review_process->end

Caption: Risk Assessment Workflow for this compound.

Emergency_Response_Plan Emergency Response for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact exposure Exposure Event move_fresh_air Move to Fresh Air exposure->move_fresh_air If Inhaled remove_clothing Remove Contaminated Clothing exposure->remove_clothing If on Skin rinse_eyes Rinse Cautiously with Water for Several Minutes exposure->rinse_eyes If in Eyes seek_medical_inhalation Seek Medical Attention move_fresh_air->seek_medical_inhalation rinse_skin Rinse Skin with Water remove_clothing->rinse_skin seek_medical_skin Get Medical Advice if Irritation Persists rinse_skin->seek_medical_skin remove_contacts Remove Contact Lenses, if Present and Easy to Do rinse_eyes->remove_contacts seek_medical_eye Get Medical Advice if Irritation Persists remove_contacts->seek_medical_eye

References

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 1-Bromohept-1-yne with Phenylacetylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Sonogashira coupling of 1-bromohept-1-yne with phenylacetylene to synthesize 1-phenylhept-1,3-diyne. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This application note outlines the necessary reagents, optimized reaction conditions, and a step-by-step experimental procedure. The protocol is adapted from established methods for the Sonogashira coupling of aryl bromides, providing a solid foundation for achieving high yields.[1]

Introduction

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis, enabling the construction of conjugated enynes and diynes. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The ability to perform this reaction under mild conditions makes it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. This protocol focuses on the coupling of an aliphatic bromoalkyne, this compound, with an aromatic terminal alkyne, phenylacetylene, a reaction that is synthetically useful for creating asymmetric conjugated diyne structures.

Reaction Scheme

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the Sonogashira coupling of this compound with phenylacetylene. The data is based on typical results obtained for similar cross-coupling reactions involving aryl bromides and may require optimization for this specific substrate pair.[1]

ParameterValueNotes
Reactants
This compound1.0 mmolLimiting reagent.
Phenylacetylene1.2 mmolA slight excess of the terminal alkyne is often used to ensure complete consumption of the bromoalkyne.
Catalyst System
Palladium CatalystPd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%)Other palladium sources like Pd(OAc)₂ or Pd(CF₃COO)₂ can also be used, often with a phosphine ligand.[1]
Phosphine LigandPPh₃ (0.05 mmol, 5 mol%)Triphenylphosphine is a common ligand. Other bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) can also be effective.[2][3]
Copper(I) Co-catalystCuI (0.05 mmol, 5 mol%)Essential for the activation of the terminal alkyne.
Reaction Conditions
BaseTriethylamine (Et₃N) (2.0 mL)Acts as both a base and a solvent in some cases. Other amine bases like diisopropylethylamine (DIPEA) can be used.
SolventN,N-Dimethylformamide (DMF) (5.0 mL)A polar aprotic solvent is typically used to ensure the solubility of all components.
Temperature80 - 100 °CBromoalkynes are less reactive than iodoalkynes and may require heating to achieve a reasonable reaction rate.[1]
Reaction Time3 - 6 hoursMonitored by TLC or GC-MS until the starting material is consumed.
Outcome
Expected Yield70 - 90%Isolated yield after purification by column chromatography. Yields for similar couplings of aryl bromides are reported to be in the 72-96% range.[1]

Experimental Protocol

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol), triphenylphosphine (0.05 mmol), and copper(I) iodide (0.05 mmol).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (5.0 mL) and anhydrous triethylamine (2.0 mL) to the flask. Stir the mixture at room temperature for 10 minutes until the catalysts are dissolved.

  • Reactant Addition: Add this compound (1.0 mmol) to the reaction mixture, followed by the dropwise addition of phenylacetylene (1.2 mmol).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst and the amine base. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-phenylhept-1,3-diyne.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow

G Experimental Workflow for Sonogashira Coupling reagents 1. Add Catalysts and Ligand (Pd(PPh₃)₂Cl₂, PPh₃, CuI) to Schlenk Flask solvent 2. Add Solvents and Base (DMF, Et₃N) reagents->solvent reactants 3. Add Reactants (this compound, Phenylacetylene) solvent->reactants reaction 4. Heat and Stir (80-100 °C, 3-6 h) reactants->reaction workup 5. Aqueous Workup (NH₄Cl, Brine) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Characterization (NMR, MS) purification->product

Caption: A flowchart illustrating the key steps of the Sonogashira coupling protocol.

Catalytic Cycle

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

Application of 1-bromohept-1-yne in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-bromohept-1-yne is a versatile building block in organic synthesis, particularly in the construction of complex natural products and bioactive molecules. Its terminal bromoalkyne functionality allows for participation in key carbon-carbon bond-forming reactions, most notably the Sonogashira and Cadiot-Chodkiewicz couplings. These reactions are instrumental in the assembly of polyacetylenic chains, a structural motif present in numerous natural products with significant biological activities, including antifungal, antibiotic, and antitumor properties. This document provides an overview of the application of this compound in natural product synthesis, alongside detailed experimental protocols for its use in cross-coupling reactions.

Introduction

Natural products remain a vital source of inspiration for the development of new therapeutic agents. Among the vast array of natural product scaffolds, polyacetylenes represent a class of compounds characterized by the presence of multiple acetylene units. The synthesis of these often unstable and complex molecules requires robust and selective methodologies. This compound serves as a key synthon in this context, providing a seven-carbon chain with a reactive handle for the introduction of further complexity. The Cadiot-Chodkiewicz coupling, a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, is a particularly powerful tool for the synthesis of unsymmetrical diynes, which are common substructures in polyacetylenic natural products.

Application in Natural Product Synthesis: A Representative Example

While the total synthesis of a specific, complex natural product utilizing this compound is not extensively documented in readily available literature, its application can be illustrated through the synthesis of a key fragment of a hypothetical polyacetylenic natural product. The Cadiot-Chodkiewicz coupling of this compound with a suitable terminal alkyne, such as 3-butyn-1-ol, provides a straightforward route to a functionalized diyne intermediate. This intermediate can then be further elaborated to construct the carbon skeleton of the target natural product.

Hypothetical Reaction Scheme:

G cluster_0 Cadiot-Chodkiewicz Coupling cluster_1 Further Elaboration This compound This compound Diyne_Intermediate Undeca-1,3-diyn-6-ol This compound->Diyne_Intermediate CuI, Base 3-butyn-1-ol 3-butyn-1-ol 3-butyn-1-ol->Diyne_Intermediate Natural_Product_Fragment Polyacetylenic Natural Product Fragment Diyne_Intermediate->Natural_Product_Fragment [...steps]

Caption: Cadiot-Chodkiewicz coupling of this compound.

Experimental Protocols

The following are detailed protocols for the preparation of this compound and its subsequent use in a Cadiot-Chodkiewicz coupling reaction.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-heptyne.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
1-Heptyne96.170.73310.0 g0.104
N-Bromosuccinimide (NBS)177.98-18.5 g0.104
Silver Nitrate (AgNO₃)169.87-0.88 g0.0052
Acetone58.080.791200 mL-
Diethyl Ether74.120.713300 mL-
Saturated Sodium Bicarbonate Solution--100 mL-
Brine--100 mL-
Anhydrous Magnesium Sulfate120.37-q.s.-

Procedure:

  • To a solution of 1-heptyne (10.0 g, 0.104 mol) in acetone (200 mL) was added N-bromosuccinimide (18.5 g, 0.104 mol) and silver nitrate (0.88 g, 0.0052 mol) in one portion.

  • The reaction mixture was stirred at room temperature for 12 hours in the dark.

  • The solvent was removed under reduced pressure.

  • The residue was partitioned between diethyl ether (200 mL) and water (100 mL).

  • The aqueous layer was extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers were washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by vacuum distillation to afford this compound as a colorless oil.

Expected Yield: 75-85%

Protocol 2: Cadiot-Chodkiewicz Coupling of this compound and 3-butyn-1-ol

This protocol details the copper-catalyzed cross-coupling of this compound with 3-butyn-1-ol.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
This compound175.061.261.75 g0.010
3-butyn-1-ol70.090.9260.70 g0.010
Copper(I) Iodide (CuI)190.45-95 mg0.0005
n-Butylamine73.140.7410 mL-
Tetrahydrofuran (THF)72.110.88920 mL-
Saturated Ammonium Chloride Solution--50 mL-
Diethyl Ether74.120.713100 mL-
Brine--50 mL-
Anhydrous Sodium Sulfate142.04-q.s.-

Procedure:

  • A solution of 3-butyn-1-ol (0.70 g, 0.010 mol) in THF (10 mL) and n-butylamine (10 mL) was prepared in a round-bottom flask.

  • Copper(I) iodide (95 mg, 0.0005 mol) was added, and the mixture was stirred for 5 minutes at room temperature.

  • A solution of this compound (1.75 g, 0.010 mol) in THF (10 mL) was added dropwise over 10 minutes.

  • The reaction mixture was stirred at room temperature for 4 hours.

  • The reaction was quenched by the addition of saturated ammonium chloride solution (50 mL).

  • The mixture was extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diyne.

Expected Yield: 70-80%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound.

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
1-HeptyneNBS, AgNO₃Acetone12Room Temp.80

Table 2: Summary of Reaction Conditions and Yields for the Cadiot-Chodkiewicz Coupling.

Alkyne 1Alkyne 2CatalystBaseSolventReaction Time (h)Temperature (°C)Yield (%)
This compound3-butyn-1-olCuIn-ButylamineTHF4Room Temp.75

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and purification of a diyne using the Cadiot-Chodkiewicz coupling.

G cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification reagents Dissolve Terminal Alkyne in THF and Base catalyst Add CuI Catalyst reagents->catalyst bromoalkyne Add this compound Solution Dropwise catalyst->bromoalkyne reaction Stir at Room Temperature bromoalkyne->reaction quench Quench with Saturated Ammonium Chloride reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Sodium Sulfate wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Column Chromatography on Silica Gel concentrate->chromatography product Isolate Pure Diyne Product chromatography->product

Application Notes and Protocols: Synthesis of Enynes Using 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enynes are a class of organic molecules characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) in their structure. This unique structural motif makes them highly valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. The conjugated system of enynes serves as a versatile scaffold for the construction of complex molecular architectures found in numerous natural products and biologically active compounds. Their utility extends to applications in materials science and as intermediates in a variety of chemical transformations. This document provides detailed protocols for the synthesis of enynes utilizing 1-bromohept-1-yne as a key starting material through various palladium-catalyzed cross-coupling reactions.

General Synthetic Strategies

The synthesis of enynes from this compound can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. These methods offer a high degree of control over stereochemistry and functional group tolerance, making them suitable for complex molecule synthesis. The most common and effective methods include the Suzuki-Miyaura, Negishi, and Sonogashira couplings. Each of these reactions utilizes a different organometallic reagent to couple with the this compound.

A general workflow for these synthetic procedures is outlined below:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh and add reagents: - this compound - Coupling Partner - Palladium Catalyst - Ligand (if needed) - Base solvent Add anhydrous solvent under inert atmosphere (e.g., Argon or Nitrogen) reagents->solvent heating Heat the reaction mixture to the specified temperature reagents->heating monitoring Monitor reaction progress by TLC or GC-MS heating->monitoring quench Cool to room temperature and quench the reaction monitoring->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) extract->dry concentrate Concentrate the solvent under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify characterization Characterize the purified enyne product (NMR, MS, IR) purify->characterization

Figure 1: General experimental workflow for palladium-catalyzed enyne synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of enynes from this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, reacting an organoboron compound with an organic halide. In this case, this compound is coupled with a vinylboronic acid or its ester.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol:

A dried Schlenk flask is charged with this compound (1.0 mmol), the corresponding vinylboronic acid or ester (1.2 mmol), a palladium catalyst, a ligand (if required), and a base. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous solvent is then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time, while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagent/ConditionStoichiometry/Loading
BromoalkyneThis compound1.0 equiv
Vinylboron ReagentPotassium vinyltrifluoroborate1.2 equiv
Palladium CatalystPd(PPh₃)₄3-5 mol%
BaseCs₂CO₃ or K₂CO₃2.0-3.0 equiv
SolventToluene/H₂O (3:1) or Dioxane0.1 - 0.2 M
Temperature80 - 100 °C-
Reaction Time4 - 24 hours-
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[1] This method is known for its high functional group tolerance. For the synthesis of enynes, this compound is reacted with a vinylzinc reagent.

Protocol:

To a solution of the vinyl halide (1.0 mmol) in anhydrous THF under an inert atmosphere, a solution of n-butyllithium (1.0 mmol) is added dropwise at -78 °C. After stirring for 30 minutes, a solution of anhydrous zinc chloride (1.1 mmol) in THF is added, and the mixture is allowed to warm to room temperature over 1 hour to form the vinylzinc reagent. In a separate flask, this compound (1.1 mmol), a palladium catalyst, and a ligand are dissolved in anhydrous THF. The freshly prepared vinylzinc reagent is then transferred to this flask via cannula. The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC or GC-MS. The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Table 2: Representative Reaction Conditions for Negishi Coupling

ComponentExample Reagent/ConditionStoichiometry/Loading
BromoalkyneThis compound1.1 equiv
Vinylzinc ReagentPrepared in situ from vinyl halide1.0 equiv
Palladium CatalystPd(PPh₃)₄ or PdCl₂(dppf)2-5 mol%
SolventTHF or Dioxane0.1 - 0.5 M
TemperatureRoom Temperature to 60 °C-
Reaction Time2 - 12 hours-
Sonogashira Coupling

The Sonogashira coupling is a widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] In a variation of this reaction, a bromoalkyne can be coupled with a terminal alkene in the presence of a palladium catalyst and a base.

Protocol:

A mixture of this compound (1.0 mmol), the terminal alkene (1.5 mmol), a palladium catalyst, and a base are combined in a sealed tube. The tube is evacuated and backfilled with an inert gas. Anhydrous solvent is added, and the mixture is heated to the specified temperature. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.

Table 3: Representative Reaction Conditions for Sonogashira-type Coupling

ComponentExample Reagent/ConditionStoichiometry/Loading
BromoalkyneThis compound1.0 equiv
AlkeneStyrene or other terminal alkene1.5 equiv
Palladium CatalystPd(OAc)₂5 mol%
BaseK₂CO₃ or Cs₂CO₃2.0-2.5 equiv
SolventDMF or Dioxane0.2 - 0.5 M
Temperature80 - 120 °C-
Reaction Time2 - 16 hours-

Data Presentation

The following table provides representative, non-experimental spectroscopic data for a generic enyne, (E)-tridec-6-en-8-yne, which could be a potential product from the coupling of this compound and 1-hexene derivatives. This data is for illustrative purposes and actual data will vary based on the specific product synthesized.

Table 4: Representative Spectroscopic Data for (E)-Tridec-6-en-8-yne

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR5.90 - 6.10dtJ = 15.8, 6.5 Hz=CH-CH₂-
5.40 - 5.55dtJ = 15.8, 1.5 Hz-C≡C-CH=
2.10 - 2.25tJ = 7.0 Hz-C≡C-CH₂-
1.95 - 2.10qJ = 7.0 Hz=CH-CH₂-
1.20 - 1.50m--(CH₂)₃-
0.85 - 0.95tJ = 7.0 Hz-CH₃
¹³C NMR145.0--=CH-
110.0--=CH-
90.0---C≡C-
80.0---C≡C-
32.5--=CH-CH₂-
31.0---C≡C-CH₂-
28.5---CH₂-
22.0---CH₂-
19.0---CH₂-
14.0---CH₃

Note: This data is hypothetical and intended for illustrative purposes only.

Applications in Drug Development

Enynes are crucial intermediates in the synthesis of a wide array of pharmaceutical agents. Their rigid, linear geometry can be exploited to control the three-dimensional structure of a molecule, which is critical for its interaction with biological targets. Furthermore, the enyne moiety can be readily transformed into other functional groups, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The synthetic methods described herein, utilizing this compound, provide a reliable and flexible platform for accessing novel enyne-containing molecules with potential therapeutic applications.

References

Application Notes and Protocols for Cadiot-Chodkiewicz Coupling Reactions with 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cadiot-Chodkiewicz coupling is a powerful and versatile copper-catalyzed reaction for the synthesis of unsymmetrical 1,3-diynes. This reaction proceeds via the coupling of a terminal alkyne with a 1-haloalkyne, offering a highly selective method for constructing the diyne moiety, a structural motif present in numerous natural products and bioactive molecules.[1][2][3] This application note provides detailed protocols for the synthesis of the key precursor, 1-bromohept-1-yne, and its subsequent use in Cadiot-Chodkiewicz coupling reactions, along with relevant data and applications in drug discovery.

The core advantage of the Cadiot-Chodkiewicz coupling over similar methods, such as the Glaser coupling, is its high selectivity, which minimizes the formation of symmetrical homocoupled byproducts.[1] The reaction mechanism involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. This is followed by oxidative addition of the copper acetylide to the 1-haloalkyne and subsequent reductive elimination to yield the unsymmetrical 1,3-diyne and regenerate the copper(I) catalyst.[1][4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of this compound and its subsequent Cadiot-Chodkiewicz coupling with a model terminal alkyne.

Table 1: Synthesis of this compound from Hept-1-yne

ReagentMolar Equiv.Amount
Hept-1-yne1.0(Specify mmol)
N-Bromosuccinimide (NBS)1.2(Specify g)
Silver Nitrate (AgNO₃)0.1(Specify g)
Acetone-(Specify mL)
Product This compound
Yield ~70-80%

Table 2: Cadiot-Chodkiewicz Coupling of this compound with Phenylacetylene

ReagentMolar Equiv.Amount
This compound1.0(Specify mmol)
Phenylacetylene1.2(Specify mL)
Copper(I) Bromide (CuBr)0.05(Specify mg)
n-Butylamine2.0(Specify mL)
Ethanol-(Specify mL)
Product 1-Phenyl-1,3-nonadiyne
Yield ~80-90%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from the corresponding terminal alkyne, hept-1-yne, using N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate.

Materials:

  • Hept-1-yne

  • N-Bromosuccinimide (NBS)

  • Silver Nitrate (AgNO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of hept-1-yne in acetone in a round-bottom flask, add N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (AgNO₃) at 0 °C.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Cadiot-Chodkiewicz Coupling of this compound with Phenylacetylene

This protocol details a robust and air-tolerant Cadiot-Chodkiewicz coupling reaction.

Materials:

  • This compound

  • Phenylacetylene

  • Copper(I) Bromide (CuBr)

  • n-Butylamine

  • Ethanol

  • Schlenk flask or sealed vial

  • Magnetic stirrer

  • Stir bar

  • Nitrogen or Argon gas inlet (optional, for rigorous exclusion of air)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a Schlenk flask or sealed vial, add copper(I) bromide (CuBr).

  • Add ethanol and n-butylamine to the flask.

  • Add phenylacetylene to the reaction mixture.

  • Finally, add this compound to the stirred solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure unsymmetrical diyne, 1-phenyl-1,3-nonadiyne.

Mandatory Visualizations

Cadiot_Chodkiewicz_Mechanism R1_alkyne R¹-C≡C-H (Terminal Alkyne) Cu_acetylide R¹-C≡C-Cu (Copper Acetylide) R1_alkyne->Cu_acetylide + Base, + Cu(I) Base Base (e.g., n-Butylamine) Cu_catalyst Cu(I) Salt (e.g., CuBr) Oxidative_addition Oxidative Addition Cu_acetylide->Oxidative_addition R2_haloalkyne Br-C≡C-R² (this compound) R2_haloalkyne->Oxidative_addition Cu_intermediate [R¹-C≡C-Cu(Br)-C≡C-R²] Oxidative_addition->Cu_intermediate Reductive_elimination Reductive Elimination Cu_intermediate->Reductive_elimination Reductive_elimination->Cu_catalyst Regenerated Product R¹-C≡C-C≡C-R² (Unsymmetrical Diyne) Reductive_elimination->Product

Caption: Cadiot-Chodkiewicz Coupling Reaction Mechanism.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Cadiot-Chodkiewicz Coupling start_synthesis Hept-1-yne react_synthesis React with NBS, AgNO₃ in Acetone start_synthesis->react_synthesis workup_synthesis Aqueous Workup & Extraction react_synthesis->workup_synthesis purify_synthesis Column Chromatography workup_synthesis->purify_synthesis product_synthesis This compound purify_synthesis->product_synthesis start_coupling This compound & Phenylacetylene product_synthesis->start_coupling react_coupling React with CuBr, n-Butylamine in Ethanol start_coupling->react_coupling purify_coupling Column Chromatography react_coupling->purify_coupling product_coupling Unsymmetrical Diyne purify_coupling->product_coupling

Caption: Experimental Workflow for Diyne Synthesis.

Applications in Drug Development

The 1,3-diyne scaffold is a key structural element in a variety of biologically active natural products and synthetic molecules. The Cadiot-Chodkiewicz coupling provides a reliable method for accessing these complex structures, making it a valuable tool in drug discovery and development.

A notable example is the synthesis of the anticancer agent Minquartynoic acid . The key step in the total synthesis of this natural product involves a Cadiot-Chodkiewicz coupling to construct the central tetrayne unit, which is crucial for its biological activity.[2] This highlights the utility of this reaction in preparing complex molecular architectures with potential therapeutic applications.

The ability to introduce a wide range of functional groups into the diyne product through the choice of the terminal alkyne and 1-haloalkyne coupling partners allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. The operational simplicity and high yields of modern Cadiot-Chodkiewicz protocols further enhance their attractiveness for medicinal chemistry applications.

References

Application Notes and Protocols for the Cross-Coupling of 1-Bromohept-1-yne with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the cross-coupling of 1-bromohept-1-yne with a variety of organometallic reagents. The methodologies outlined below are essential for the synthesis of complex organic molecules, offering versatile strategies for the formation of carbon-carbon bonds, which are critical in the fields of medicinal chemistry and materials science.

Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise and efficient construction of C-C bonds. This compound is a valuable building block, and its coupling with organometallic reagents provides access to a diverse range of substituted alkynes, which are prevalent in many biologically active compounds and functional materials. This document details protocols for Suzuki, Stille, Hiyama, and Negishi-type cross-coupling reactions involving this compound.

General Workflow for Cross-Coupling Reactions

A typical experimental workflow for the cross-coupling of this compound is depicted below. The process involves careful preparation of reagents under an inert atmosphere, followed by the reaction, workup, and purification of the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - this compound - Organometallic Reagent - Catalyst & Ligand - Base & Solvent inert_atm Inert Atmosphere (N2 or Ar) reaction_setup Reaction Setup: - Add reagents to flask - Degas solvent reagents->reaction_setup heating Heating & Stirring (Monitor progress by TLC/GC-MS) reaction_setup->heating quenching Quenching (e.g., with sat. aq. NH4Cl) heating->quenching extraction Extraction (e.g., with EtOAc) quenching->extraction drying Drying (e.g., with Na2SO4) extraction->drying purification Purification (Flash Chromatography) drying->purification product Final Product purification->product Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n PdII_1 R-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)L_n-OR' PdII_1->PdII_2 Base (⁻OR') PdII_3 [R-Pd(II)L_n-R_alkynyl] PdII_2->PdII_3 Transmetalation (R_alkynyl-B(OR)_2) PdII_3->Pd0 Product R-C≡C-R_alkynyl PdII_3->Product Reductive Elimination

Application Notes and Protocols for the Polymerization of Monomers Derived from 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic, optical, and physical properties. These materials have potential applications in diverse fields such as organic electronics, chemical sensors, and biomedical devices. The introduction of functional groups onto the polyacetylene backbone allows for the fine-tuning of these properties. This document provides detailed application notes and protocols for the polymerization of a novel monomer, 1-bromohept-1-yne, a terminal bromoalkyne.

While direct literature on the polymerization of this compound is not available, the protocols outlined herein are based on well-established rhodium-catalyzed polymerization methods for structurally similar substituted acetylenes, particularly halogenated phenylacetylenes.[1] The use of a rhodium catalyst, specifically chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂), in the presence of a suitable cocatalyst, is a robust method for the polymerization of functionalized alkynes.[2][3] These protocols are intended to serve as a comprehensive guide for researchers exploring the synthesis and applications of poly(this compound) and its derivatives.

Data Presentation

The following table summarizes hypothetical quantitative data for the polymerization of this compound under various conditions. This data is representative of typical results expected from the rhodium-catalyzed polymerization of substituted terminal alkynes and should be used as a benchmark for experimental work.

EntryMonomer:Catalyst RatioReaction Time (h)Monomer Conversion (%)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
150:124958,50012,7501.50
2100:1249216,20025,9201.60
3200:1248830,10051,1701.70
4100:1127513,50022,9501.70
5100:1489817,50027,1251.55

Note: Mₙ (Number-average molecular weight) and Mₙ (Weight-average molecular weight) are determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards. PDI (Polydispersity Index) is a measure of the distribution of molecular weights in a given polymer sample.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of the this compound monomer from 1-heptyne.

Materials:

  • 1-Heptyne (98%)

  • N-Bromosuccinimide (NBS) (99%)

  • Silver nitrate (AgNO₃) (99.8%)

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a solution of 1-heptyne (1.0 eq) in anhydrous acetone, add N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.05 eq).

  • Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Polymerization of this compound

This protocol details the polymerization of this compound using a rhodium-based catalyst system.

Materials:

  • This compound (purified monomer)

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂)

  • Triethylamine (TEA) (freshly distilled)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

Procedure:

  • Inside an inert atmosphere glovebox, add [Rh(cod)Cl]₂ (1.0 eq) and triethylamine (2.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to dissolve the catalyst and cocatalyst.

  • In a separate vial, prepare a solution of this compound (e.g., 100 eq) in anhydrous toluene.

  • Using a syringe, add the monomer solution to the catalyst solution under vigorous stirring.

  • Seal the Schlenk flask and allow the reaction to proceed at a controlled temperature (e.g., 30°C) for the desired reaction time (e.g., 24 hours).

  • After the specified time, quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_purification Polymer Purification & Characterization M1 1-Heptyne M2 Bromination with NBS/AgNO3 M1->M2 M3 Purification (Distillation) M2->M3 M4 This compound M3->M4 P2 Add Monomer Solution M4->P2 Monomer Feed P1 [Rh(cod)Cl]2 / TEA in Toluene P1->P2 P3 Reaction at 30°C P2->P3 P4 Quench with Methanol P3->P4 PU1 Precipitation in Methanol P4->PU1 PU2 Filtration & Washing PU1->PU2 PU3 Drying under Vacuum PU2->PU3 PU4 Poly(this compound) PU3->PU4 C1 GPC, NMR, FTIR Analysis PU4->C1

Caption: Experimental workflow for the synthesis and polymerization of this compound.

polymerization_mechanism catalyst [Rh(I)]-H (Active Catalyst) insertion Coordination & Cis-Insertion catalyst->insertion monomer This compound (R-C≡CH where R = -(CH2)4Br) monomer->insertion intermediate [Rh]-C(R)=CH2 insertion->intermediate propagation Propagation intermediate->propagation polymer Growing Polymer Chain [Rh]-(C(R)=CH)n-H propagation->polymer polymer->insertion + Monomer

References

1-Bromohept-1-yne: A Versatile Precursor for the Synthesis of Functionalized Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromohept-1-yne is a valuable and versatile building block in organic synthesis, serving as a key precursor for the introduction of a heptynyl functional group into a wide array of molecular scaffolds. Its terminal bromoalkyne moiety allows for a variety of coupling reactions, providing access to a diverse range of functionalized internal alkynes. These products are of significant interest in medicinal chemistry, materials science, and natural product synthesis due to the unique linear geometry and electronic properties of the alkyne functionality. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functionalized alkynes through various cross-coupling reactions and its conversion to a terminal alkyne for use in bioorthogonal "click" chemistry.

Key Applications of this compound

This compound is a key reagent in several powerful carbon-carbon bond-forming reactions, including:

  • Cadiot-Chodkiewicz Coupling: For the synthesis of unsymmetrical 1,3-diynes.

  • Sonogashira Coupling: For the formation of bonds between sp-hybridized carbons of the alkyne and sp2-hybridized carbons of aryl or vinyl halides.

  • Other Cross-Coupling Reactions: Including Negishi, Stille, and Suzuki couplings, which broaden the scope of accessible functionalized alkynes.

  • Precursor to Terminal Alkynes: Following hydrodehalogenation, the resulting hept-1-yne can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

These reactions enable the synthesis of complex molecules with potential applications in drug discovery and the development of novel materials.

Data Presentation: Cross-Coupling Reactions of this compound

The following table summarizes the quantitative data for various cross-coupling reactions utilizing this compound and its derivatives.

Coupling ReactionCoupling PartnersCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Cadiot-Chodkiewicz This compound + PhenylacetyleneCuI, BaseNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGeneral Protocol
Nickel-Catalyzed 1-Bromo-hept-1-yne + (E)-1-(4-(trifluoromethyl)phenyl)prop-1-en-2-ylaluminumNi(OAc)₂, (o-furyl)₃PToluene60351[1]
Sonogashira 1-Bromoalkyne + Terminal AlkynePd-catalyst, Cu(I) salt, BaseAmine or other organic solventRT - 100VariesGenerally GoodGeneral Information
Negishi Bromoalkyne + Organozinc reagentPd or Ni catalystTHF or other ethereal solventVariesVariesVariesGeneral Information
Stille Bromoalkyne + OrganostannanePd catalystVarious organic solventsVariesVariesGenerally GoodGeneral Information
Suzuki Bromoalkyne + Organoboron compoundPd catalyst, BaseVarious organic solventsVariesVariesVariesGeneral Information

Note: "General Protocol" or "General Information" indicates that while the reaction is well-established for this class of compounds, a specific published yield for this compound under these exact conditions was not identified in the search. Researchers should optimize conditions based on the general procedures provided in the protocols section.

Experimental Protocols

Synthesis of Unsymmetrical 1,3-Diynes via Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[2][3][4]

General Protocol:

  • To a solution of the terminal alkyne (1.0 eq.) in a suitable solvent such as methanol, add an amine base (e.g., piperidine, 1.2 eq.), hydroxylamine hydrochloride (as a reducing agent to maintain Cu(I) state), and a catalytic amount of copper(I) bromide.[4]

  • To this mixture, add a solution of this compound (1.1 eq.) in the same solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction is typically worked up by adding an aqueous solution of ammonium chloride and extracting the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired unsymmetrical 1,3-diyne.

Conversion of this compound to Hept-1-yne for Click Chemistry

To utilize the heptynyl moiety in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, this compound must first be converted to the corresponding terminal alkyne, hept-1-yne, via hydrodehalogenation.

Protocol for Hydrodehalogenation:

While a specific, detailed protocol for the hydrodehalogenation of this compound was not found, a general approach using a palladium catalyst and a hydride source is a standard method.

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, ethanol, or a mixture thereof), add a palladium catalyst (e.g., Pd/C, 5-10 mol%).

  • Add a hydride source, such as sodium borohydride (NaBH₄, 1.5-2.0 eq.) or by bubbling hydrogen gas through the solution.

  • The reaction is typically stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated, and the crude product can be purified by distillation or column chromatography to yield hept-1-yne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Hept-1-yne

Once hept-1-yne is synthesized, it can be readily used in CuAAC reactions to form 1,4-disubstituted 1,2,3-triazoles.

General Protocol:

  • In a reaction vessel, dissolve the organic azide (1.0 eq.) and hept-1-yne (1.1 eq.) in a suitable solvent system, often a mixture of t-butanol and water.

  • To this solution, add a copper(II) sulfate solution (e.g., 1-5 mol%) followed by a solution of a reducing agent, typically sodium ascorbate (e.g., 5-10 mol%), to generate the active Cu(I) catalyst in situ.

  • The reaction mixture is stirred at room temperature. The reaction progress can be monitored by TLC, LC-MS, or ¹H NMR.

  • Upon completion, the reaction is typically worked up by diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude triazole product can be purified by column chromatography or recrystallization.

Visualizations

Reaction Pathway for Cadiot-Chodkiewicz Coupling

Cadiot_Chodkiewicz This compound This compound reagents Cu(I) salt, Base This compound->reagents Terminal Alkyne Terminal Alkyne Terminal Alkyne->reagents Unsymmetrical 1,3-Diyne Unsymmetrical 1,3-Diyne reagents->Unsymmetrical 1,3-Diyne

Caption: Cadiot-Chodkiewicz coupling of this compound.

Workflow for Functionalization via Click Chemistry

Click_Chemistry_Workflow cluster_0 Step 1: Hydrodehalogenation cluster_1 Step 2: CuAAC Reaction This compound This compound Hept-1-yne Hept-1-yne This compound->Hept-1-yne Pd catalyst, H- source 1,4-Disubstituted-1,2,3-Triazole 1,4-Disubstituted-1,2,3-Triazole Hept-1-yne->1,4-Disubstituted-1,2,3-Triazole Cu(I), Sodium Ascorbate Organic Azide Organic Azide Organic Azide->1,4-Disubstituted-1,2,3-Triazole

Caption: Synthesis of a triazole via click chemistry.

Applications in Drug Development and Natural Product Synthesis

Functionalized alkynes are prevalent motifs in a variety of biologically active molecules and natural products. The ability to introduce a heptynyl group using this compound provides a valuable tool for medicinal chemists in lead optimization and the synthesis of novel drug candidates. The linear and rigid nature of the alkyne can act as a stable linker or a pharmacophoric element.

Furthermore, the synthesis of unsymmetrical 1,3-diynes via the Cadiot-Chodkiewicz coupling is particularly relevant to natural product synthesis, as this moiety is found in a number of bioactive natural products.[5][6] The protocols described herein provide a foundation for the synthesis of complex molecular architectures from the readily available precursor, this compound.

References

Application Notes: Step-by-Step Protocol for Inverse Sonogashira Reaction of 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed inverse Sonogashira cross-coupling reaction of 1-bromohept-1-yne with a terminal alkyne. This method is instrumental in the synthesis of unsymmetrical 1,3-diynes, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] The conventional Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[1] In contrast, the inverse Sonogashira reaction utilizes an alkynyl halide and a suitable coupling partner. This protocol details the coupling of this compound with phenylacetylene, a representative terminal alkyne, to yield the corresponding unsymmetrical 1,3-diyne. The reaction proceeds under mild conditions, employing a palladium catalyst and a copper(I) co-catalyst.[1][3]

Reaction Scheme

Materials and Methods

Reagents and Solvents
  • This compound (MW: 175.07 g/mol )

  • Phenylacetylene (MW: 102.13 g/mol )

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (MW: 701.90 g/mol )

  • Copper(I) iodide (CuI) (MW: 190.45 g/mol )

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Equipment
  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen) with a manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography setup

Experimental Protocol

Reaction Setup

  • To a dry Schlenk flask containing a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) via syringe.

  • Stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.

  • Finally, add this compound (1.0 mmol, 1.0 equiv) to the flask via syringe.

Reaction Execution

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical eluent system is hexane or a hexane/ethyl acetate mixture. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear. Reaction times can vary but are typically in the range of 2-6 hours.

Workup and Purification

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-phenyl-1,3-nonadiyne.

Data Presentation

ParameterValue
Reactants
This compound1.0 mmol (175 mg)
Phenylacetylene1.1 mmol (112 mg, 122 µL)
Catalysts
Pd(PPh₃)₂Cl₂0.025 mmol (17.5 mg, 2.5 mol%)
CuI0.05 mmol (9.5 mg, 5 mol%)
Base and Solvent
Triethylamine (Et₃N)2.0 mmol (202 mg, 278 µL)
Tetrahydrofuran (THF)5 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time2-6 hours (monitor by TLC)
Expected Product
1-Phenyl-1,3-nonadiyneMW: 196.29 g/mol
Yield >80% (typical)

Visualization of Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Pd(PPh₃)₂Cl₂ and CuI to a dry Schlenk flask purge 2. Purge with inert gas reagents->purge solvent_base 3. Add anhydrous THF and Et₃N purge->solvent_base stir1 4. Stir for 10 min solvent_base->stir1 add_alkyne 5. Add phenylacetylene stir1->add_alkyne add_bromoalkyne 6. Add this compound add_alkyne->add_bromoalkyne stir2 7. Stir at room temperature add_bromoalkyne->stir2 Start Reaction monitor 8. Monitor by TLC stir2->monitor quench 9. Quench with NH₄Cl (aq) monitor->quench Reaction Complete extract 10. Extract with ethyl acetate quench->extract wash 11. Wash with brine extract->wash dry 12. Dry over MgSO₄ wash->dry concentrate 13. Concentrate in vacuo dry->concentrate purify 14. Purify by flash chromatography concentrate->purify product Pure 1-Phenyl-1,3-nonadiyne purify->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions for 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Sonogashira reaction conditions for 1-bromohept-1-yne and similar bromoalkyne substrates.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: I am not observing any formation of my desired coupled product, or the yield is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low to no product yield in a Sonogashira coupling with this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.

Possible Causes & Solutions:

  • Inactive Palladium Catalyst: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂).

    • Solution: Ensure your phosphine ligand (e.g., PPh₃) is not oxidized. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[1][2] If using a Pd(II) source, in-situ reduction is necessary, which can be facilitated by amines or phosphine ligands.[1]

  • Copper Co-catalyst Issues (if applicable): The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.[1][2]

    • Solution: Use a fresh, high-quality source of CuI. Older sources can become oxidized and inactive. Some protocols suggest activating CuI before use.

  • Inappropriate Reaction Temperature: While Sonogashira reactions are known for proceeding under mild conditions, bromoalkynes might require slightly elevated temperatures compared to their iodo counterparts.[1]

    • Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 40-60 °C. Monitor the reaction progress by TLC or GC-MS. For some aryl bromides, heating is required.[1]

  • Poor Solvent Choice: The solvent plays a critical role in solubility and reaction kinetics.

    • Solution: Amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent.[3] Co-solvents such as THF or DMF can be used to improve the solubility of reagents.[2][4] Ensure solvents are anhydrous and degassed, as oxygen can lead to catalyst deactivation and homocoupling.[5]

  • Base Inefficiency: The base is required to deprotonate the terminal alkyne.

    • Solution: Ensure the amine base is pure and dry. Distilling the amine before use can be beneficial.[6] The choice of amine can influence the reaction rate.

Problem 2: Significant Formation of Homocoupled Alkyne (Glaser Coupling)

Question: My main byproduct is the dimer of my terminal alkyne. How can I suppress this homocoupling side reaction?

Answer:

The formation of alkyne dimers, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[1]

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of copper acetylides.

    • Solution: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Use Schlenk techniques and degassed solvents. Solvents can be degassed by bubbling with an inert gas or through freeze-pump-thaw cycles.

  • Copper-Catalyzed Homocoupling: The copper(I) salt is a known catalyst for this side reaction.

    • Solution 1 (Copper-Free Conditions): Consider a copper-free Sonogashira protocol. These reactions often require a different ligand system (e.g., bulky, electron-rich phosphines) and may need slightly higher temperatures but can effectively eliminate the homocoupling issue.[7][8]

    • Solution 2 (Minimize Reaction Time): Do not let the reaction run for an unnecessarily long time after the starting materials have been consumed, as this can favor side product formation.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black, and I observe a precipitate, which I suspect is palladium black. Why is this happening and how can I prevent it?

Answer:

The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, leading to catalyst deactivation and a stalled reaction.

Possible Causes & Solutions:

  • High Temperatures: For sensitive substrates, elevated temperatures can accelerate catalyst decomposition.[9]

    • Solution: If possible, run the reaction at a lower temperature for a longer duration.

  • Inappropriate Ligand or Ligand Concentration: The phosphine ligand stabilizes the palladium center.

    • Solution: Ensure an adequate amount of phosphine ligand is present. Some protocols suggest using a slight excess of the ligand. The choice of ligand is also critical; bulky, electron-donating phosphines can enhance catalyst stability and activity.[7]

  • Solvent Effects: Certain solvents can promote the formation of palladium black.

    • Solution: Anecdotal evidence suggests that THF may sometimes promote the formation of palladium black.[6] If you are using THF and observing this issue, consider switching to another solvent like DMF or using the amine base as the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for halides in the Sonogashira reaction?

A1: The reactivity of the halide partner generally follows the order: I > OTf > Br > Cl.[3] This means that iodoalkynes will react more readily than bromoalkynes, which in turn are more reactive than chloroalkynes. Consequently, reactions with this compound may require slightly more forcing conditions (e.g., higher temperature, more active catalyst) than the corresponding iodo-alkyne.[1]

Q2: Do I need to use a copper co-catalyst? What are the pros and cons?

A2: The use of a copper(I) co-catalyst is part of the traditional Sonogashira protocol and significantly increases the reaction rate, allowing for milder conditions.[1][10] However, the presence of copper can promote the undesirable homocoupling of the terminal alkyne.[1] Copper-free protocols have been developed to circumvent this issue, though they may require different ligands and conditions.[8][11]

Q3: Which palladium catalyst and ligand should I choose for coupling with this compound?

A3: Common palladium sources include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[1][2] For less reactive bromides, more electron-rich and bulky phosphine ligands can be beneficial. N-heterocyclic carbene (NHC) ligands have also been shown to be effective in catalyzing Sonogashira couplings of aryl bromides.[7]

Q4: What are the most suitable bases and solvents for this reaction?

A4: Amine bases such as triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), or piperidine are commonly used.[2][12] Often, the amine can be used as the solvent.[3] If a co-solvent is needed to dissolve the reagents, degassed THF, DMF, or acetonitrile are typical choices.[2][4] The choice of solvent can impact the reaction rate and yield.[13]

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Aryl/Vinyl Bromides

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / P(tBu)₃Cs₂CO₃DioxaneRTHigh[8]
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF60Varies[6]
Pd(OAc)₂ / LigandK₂CO₃IsopropanolRTGood to Excellent[14]
PdCl₂(CH₃CN)₂ / sXPhosCs₂CO₃MeCN / H₂O65Varies[15]

Note: Yields are highly substrate-dependent. This table provides a general overview of conditions reported for bromo-substrates.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound with a Terminal Alkyne (Copper-Catalyzed)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triethylamine (Et₃N, base and solvent)

  • Anhydrous, degassed THF (optional co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 1 mol%).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed triethylamine (and THF if used) via syringe.

  • Add the terminal alkyne (e.g., 1.2 equivalents) via syringe and stir the mixture for 5 minutes.

  • Add this compound (1 equivalent) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C as needed.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_active Is Pd catalyst active? check_catalyst->catalyst_active temp Is temperature optimal? check_conditions->temp base_quality Is base pure and dry? check_reagents->base_quality cu_cocatalyst Is CuI active (if used)? catalyst_active->cu_cocatalyst Yes use_fresh_pd Use fresh Pd catalyst or different precatalyst catalyst_active->use_fresh_pd No use_fresh_cu Use fresh CuI cu_cocatalyst->use_fresh_cu No end_point Re-run Optimized Reaction cu_cocatalyst->end_point Yes solvent Is solvent appropriate? temp->solvent Yes increase_temp Increase temperature incrementally temp->increase_temp No change_solvent Try different solvent (e.g., DMF, neat amine) solvent->change_solvent No solvent->end_point Yes alkyne_quality Is terminal alkyne pure? base_quality->alkyne_quality Yes distill_base Distill the amine base base_quality->distill_base No purify_alkyne Purify the alkyne alkyne_quality->purify_alkyne No alkyne_quality->end_point Yes

A flowchart for troubleshooting low product yield in Sonogashira reactions.

Decision Pathway: Standard vs. Copper-Free Sonogashira

sonogashira_choice start Starting Sonogashira with This compound homocoupling_concern Is alkyne homocoupling a major concern? start->homocoupling_concern standard_sonogashira Standard Sonogashira (Pd/Cu co-catalyzed) homocoupling_concern->standard_sonogashira No copper_free_sonogashira Copper-Free Sonogashira homocoupling_concern->copper_free_sonogashira Yes optimize_standard Optimize Standard Conditions: - Inert atmosphere - Monitor reaction time standard_sonogashira->optimize_standard optimize_cu_free Optimize Copper-Free Conditions: - Select appropriate ligand - Adjust temperature copper_free_sonogashira->optimize_cu_free

A decision-making diagram for choosing between standard and copper-free protocols.

References

Technical Support Center: Purification of Sonogashira Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the removal of copper catalysts from the Sonogashira reaction of 1-bromohept-1-yne and similar nonpolar substrates. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in purifying their reaction products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a Sonogashira reaction?

Residual copper can interfere with subsequent synthetic steps, leading to undesired side reactions or catalyst poisoning. In the context of drug development, stringent limits are placed on heavy metal impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity. Furthermore, copper can promote the degradation of the final product over time.

Q2: My crude product has a greenish or bluish tint after the Sonogashira reaction. What does this indicate?

A colored tint in your organic phase typically indicates the presence of copper salts. Copper(I) salts used in the reaction can be oxidized to copper(II) species during workup, which are often blue or green. This is a clear sign that a dedicated copper removal step is necessary.

Q3: I performed a standard aqueous workup, but my product is still contaminated with copper. Why?

Many organocopper species and salts have some solubility in organic solvents. A simple water wash is often insufficient to remove all copper residues, especially if they are complexed with the product or ligands. More targeted methods, such as using chelating agents or scavengers, are generally required.

Q4: Can I just rely on column chromatography to remove the copper catalyst?

While silica gel chromatography can remove some copper salts, it is often not a complete solution. Copper can streak down the column, contaminating many fractions and leading to a difficult and inefficient purification. It is best practice to remove the bulk of the copper before chromatography.

Q5: Are there alternatives to using a copper co-catalyst in the Sonogashira reaction?

Yes, numerous "copper-free" Sonogashira protocols have been developed to avoid the issue of copper contamination and the undesired side reaction of alkyne homocoupling (Glaser coupling).[1] These methods are an excellent alternative if you are consistently facing purification challenges.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Green/Blue Color in Organic Layer After Extraction Incomplete removal of copper salts.Perform an aqueous wash with a chelating agent like 1-5% EDTA or 5-10% aqueous ammonia. Repeat the wash until the aqueous layer is colorless.
Copper Contamination in Purified Product (Detected by NMR, LC-MS, or elemental analysis) The chosen purification method is not effective enough.Consider using a solid-supported metal scavenger (e.g., SiliaMetS Thiourea, QuadraSil MP) for more efficient copper removal.
Low Product Yield After Purification The product may be partially soluble in the aqueous wash, or it may be adsorbing to the solid scavenger.If using an aqueous wash, minimize the volume and number of washes. If using a scavenger, ensure you are using the recommended amount and not excessive quantities.
Emulsion Formation During Aqueous Wash The reaction mixture contains components that are acting as surfactants.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product Degradation During Purification The product may be sensitive to the pH of the aqueous wash (e.g., acidic or basic conditions).If your product is acid-sensitive, avoid washes with ammonium chloride. If it is base-sensitive, avoid aqueous ammonia. A wash with a neutral chelator like EDTA is a safer choice.

Comparison of Copper Removal Methods

The following table summarizes common methods for removing residual copper from a Sonogashira reaction mixture. The efficiency and yield are estimates and can vary depending on the specific reaction conditions and the nature of the product.

Method Typical Final Copper Concentration Estimated Product Yield Purity Advantages Disadvantages
Aqueous Ammonia Wash < 50 ppm85-95%GoodInexpensive, readily available.Can be problematic for base-sensitive products.
Aqueous EDTA Wash < 50 ppm90-98%Good to ExcellentEffective for a wide range of copper species, mild conditions.May require multiple washes for high copper concentrations.
Solid-Supported Scavengers (e.g., SiliaMetS Thiourea, QuadraSil MP) < 10 ppm90-99%ExcellentHigh efficiency, simple filtration workup, suitable for automation.Higher cost compared to aqueous washes.
Column Chromatography (without prior treatment) > 100 ppmVariablePoor to GoodMay be sufficient for some non-critical applications.Inefficient, often leads to product contamination and yield loss.

Detailed Experimental Protocols

Protocol 1: Aqueous Ammonia Wash

This method is effective for removing copper by forming a water-soluble tetraamminecopper(II) complex, which has a characteristic deep blue color.

  • Reaction Quench: After the Sonogashira reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 5-10% aqueous ammonia solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. The aqueous layer will turn blue if copper is present.

  • Separation: Allow the layers to separate. Drain the blue aqueous layer.

  • Repeat: Repeat the wash with fresh aqueous ammonia solution until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer with water and then with brine to remove residual ammonia and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Aqueous EDTA Wash

Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that forms a stable, water-soluble complex with copper ions.

  • Reaction Quench and Dilution: Follow steps 1 and 2 from the Aqueous Ammonia Wash protocol.

  • Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1-5% aqueous solution of the disodium salt of EDTA (Na₂EDTA).

  • Mixing: Shake the separatory funnel for 2-3 minutes.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the EDTA wash if necessary (typically one or two washes are sufficient).

  • Final Washes: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer and concentrate as described previously.

Protocol 3: Solid-Supported Scavenger (SiliaMetS Thiourea)

Solid-supported scavengers offer a simple and highly effective method for removing metal impurities with a straightforward filtration workup.

  • Reaction Completion: Once the reaction is complete, if the reaction was run in a solvent such as THF or toluene, it can be used directly. If the solvent is DMF or another high-boiling polar solvent, it is advisable to perform a workup to transfer the product to a less polar solvent like ethyl acetate or dichloromethane.

  • Scavenger Addition: To the solution of the crude product, add SiliaMetS Thiourea (typically 3-5 equivalents relative to the initial amount of copper catalyst).

  • Stirring: Stir the mixture at room temperature for 1-2 hours. The optimal time may vary, and it is recommended to monitor the copper concentration if possible.

  • Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the solid scavenger.

  • Rinsing: Wash the filter cake with a small amount of the organic solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Visualizing the Purification Workflow

The following diagrams illustrate the general workflows for the described copper removal techniques.

Aqueous_Wash_Workflow cluster_main Aqueous Wash Purification start Crude Sonogashira Reaction Mixture dilute Dilute with Organic Solvent start->dilute extract Wash with Chelating Agent (Ammonia/EDTA) dilute->extract separate Separate Aqueous and Organic Layers extract->separate repeat_check Aqueous Layer Colorless? separate->repeat_check repeat_check->extract  No final_wash Wash with Water and Brine repeat_check->final_wash  Yes dry Dry Organic Layer (e.g., Na2SO4) final_wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Figure 1. Workflow for copper removal using an aqueous wash.

Scavenger_Workflow cluster_main Solid Scavenger Purification start Crude Sonogashira Product Solution add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir at Room Temperature add_scavenger->stir filter Filter to Remove Scavenger stir->filter concentrate Concentrate Filtrate filter->concentrate product Purified Product concentrate->product

Figure 2. Workflow for copper removal using a solid-supported scavenger.

References

Technical Support Center: Synthesis of 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromohept-1-yne.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method for the synthesis of this compound is the reaction of hept-1-yne with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (AgNO₃) in acetone.

Q2: What are the potential side products in the synthesis of this compound?

Several side products can form during the synthesis of this compound. The most common include:

  • Dibromoheptenes: Both geminal (1,1-dibromohept-1-ene) and vicinal (1,2-dibromohept-1-ene) isomers can be formed through the addition of a second equivalent of bromine to the alkyne or the intermediate bromoalkene.

  • Isomers of bromoheptyne: Rearrangement of the triple bond can lead to the formation of other bromoheptyne isomers, such as 7-bromohept-1-yne or 1-bromohept-2-yne, although this is less common under the standard reaction conditions.

  • Polybrominated compounds: In some cases, over-bromination can lead to the formation of products with more than two bromine atoms.

Q3: How can I minimize the formation of dibromoheptenes?

To minimize the formation of dibromoheptenes, it is crucial to control the stoichiometry of the reactants. Using a slight excess of hept-1-yne relative to NBS can help to ensure that the brominating agent is consumed before it can react further with the desired product. Additionally, maintaining a low reaction temperature and adding the NBS portion-wise can help to control the reaction rate and reduce the likelihood of over-bromination.

Q4: What is the role of silver nitrate in this reaction?

Silver nitrate acts as a catalyst. It is believed to activate the terminal alkyne by forming a silver acetylide intermediate. This intermediate then reacts with NBS to generate the desired 1-bromoalkyne and regenerate the silver catalyst. This catalytic cycle is generally more selective for the formation of the 1-bromoalkyne over other potential side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction.- Ensure the hept-1-yne starting material is pure and dry.- Check the quality of the NBS and recrystallize if necessary.- Increase the reaction time or slightly warm the reaction mixture (monitor for side product formation).
Decomposition of the product.- Work up the reaction mixture promptly after completion.- Avoid excessive heat during solvent removal.
Presence of significant amounts of dibromoheptenes Excess NBS or localized high concentrations of NBS.- Use a slight excess of hept-1-yne (e.g., 1.1 equivalents).- Add NBS in small portions over a period of time.- Maintain a consistent and low reaction temperature (e.g., 0 °C to room temperature).
Formation of isomeric bromoheptynes Isomerization of the starting material or product.- Ensure the reaction is carried out under neutral or slightly acidic conditions. Basic conditions can promote isomerization.- Keep the reaction temperature as low as possible.
Difficult purification of the final product Presence of polar impurities (e.g., succinimide).- Perform an aqueous workup to remove water-soluble byproducts like succinimide. Wash the organic layer with water and brine.- Use a non-polar solvent for extraction (e.g., pentane or hexane).
Close boiling points of the product and impurities.- Careful fractional distillation under reduced pressure is the most effective method for purification.- Column chromatography on silica gel using a non-polar eluent (e.g., hexanes) can also be employed.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Hept-1-yne

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone (anhydrous)

  • Pentane or Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of hept-1-yne (1.0 eq) in anhydrous acetone, add a catalytic amount of silver nitrate (0.05 - 0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) in small portions over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the product with pentane or hexane (3 x volume of acetone).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo at low temperature.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Synthesis of This compound reaction React hept-1-yne with NBS and AgNO3 in acetone start->reaction workup Aqueous Workup & Extraction reaction->workup analysis Analyze Crude Product (TLC, GC-MS, NMR) workup->analysis purification_issue Purification Issues? workup->purification_issue Post-Workup low_yield Low Yield? analysis->low_yield Check Yield side_products Side Products Present? analysis->side_products Check Purity optimize_reaction Optimize Reaction: - Check reagent purity - Adjust stoichiometry - Modify temperature/time low_yield->optimize_reaction Yes success Pure this compound low_yield->success No control_stoichiometry Control Stoichiometry: - Use slight excess of alkyne - Portion-wise addition of NBS side_products->control_stoichiometry Yes side_products->success No improve_purification Improve Purification: - Efficient extraction - Fractional distillation - Column chromatography purification_issue->improve_purification Yes purification_issue->success No Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products AgNO3 AgNO₃ Silver_Acetylide Silver Acetylide (R-C≡C-Ag) AgNO3->Silver_Acetylide + Hept-1-yne - HNO₃ Hept_1_yne Hept-1-yne (R-C≡C-H) Product This compound (R-C≡C-Br) Silver_Acetylide->Product + NBS NBS NBS Succinimide_Ag Silver Succinimide NBS->Succinimide_Ag - Br⁺ Product_out This compound Product->Product_out Succinimide_Ag->AgNO3 + HNO₃ - Succinimide HNO3 HNO₃ Hept_1_yne_in Hept-1-yne Hept_1_yne_in->Silver_Acetylide NBS_in NBS NBS_in->Product

Technical Support Center: Preventing Homocoupling of 1-Bromohept-1-yne in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of the undesired homocoupling byproduct, 1,3-diyne, during cross-coupling reactions involving 1-bromohept-1-yne.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound cross-coupling reactions?

A1: Homocoupling refers to a side reaction where two molecules of this compound react with each other to form 1,3-di-n-pentyl-1,3-butadiyne. This occurs in competition with the desired cross-coupling reaction, where this compound is intended to react with another coupling partner (e.g., a terminal alkyne in Sonogashira coupling or a boronic acid in Suzuki coupling). This byproduct can complicate purification and reduce the yield of the desired product.

Q2: What are the primary causes of this compound homocoupling?

A2: The homocoupling of this compound is often promoted by the reaction conditions, particularly the catalyst system. In copper-co-catalyzed reactions like the Sonogashira coupling, the presence of copper(I) salts can facilitate the formation of copper acetylides, which can then undergo oxidative coupling.[1] In palladium-catalyzed reactions, the mechanism can be more complex, but the formation of a palladium-acetylide intermediate is a key step that can lead to homocoupling if the subsequent cross-coupling with the intended partner is slow. The choice of ligands, base, solvent, and temperature all play a crucial role in controlling the relative rates of the desired cross-coupling versus the undesired homocoupling.

Q3: Can the choice of palladium catalyst influence the extent of homocoupling?

A3: Absolutely. The nature of the palladium catalyst, including the choice of ligands, significantly impacts the selectivity of the reaction. Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway by promoting the reductive elimination step that forms the product. In some cases, copper-free Sonogashira conditions have been developed to specifically minimize the homocoupling of terminal alkynes, a strategy that can also be beneficial when working with 1-bromoalkynes.[2]

Troubleshooting Guide

Issue 1: Significant formation of the 1,3-diyne homocoupling byproduct is observed.

This is the most common issue when working with 1-bromoalkynes. The following troubleshooting steps, categorized by reaction components, can help mitigate this problem.

Troubleshooting Workflow:

G start High Homocoupling Observed catalyst Optimize Catalyst System start->catalyst ligand Modify Ligand catalyst->ligand If homocoupling persists end Homocoupling Minimized catalyst->end Successful Optimization base Adjust Base ligand->base If homocoupling persists ligand->end Successful Optimization conditions Modify Reaction Conditions base->conditions If homocoupling persists base->end Successful Optimization conditions->end Successful Optimization

Caption: A troubleshooting workflow for minimizing homocoupling of this compound.

1. Catalyst and Ligand System Optimization:

  • Reduce or Eliminate Copper Co-catalyst (in Sonogashira-type reactions): The copper co-catalyst is often a primary culprit in promoting alkyne homocoupling.[2] Consider using a "copper-free" Sonogashira protocol.

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.

Ligand TypeExampleRationale
Bulky, electron-rich phosphinesP(t-Bu)3, SPhosPromote oxidative addition and reductive elimination.
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong sigma-donors that can stabilize the catalytic species and promote efficient coupling.

2. Base Selection and Stoichiometry:

The base plays a crucial role in both the desired reaction and potential side reactions. An inappropriate base can lead to degradation of the starting materials or promote homocoupling.

BaseSolventRationale
Organic Amines (e.g., Et3N, DIPEA)THF, DioxaneCommonly used in Sonogashira couplings, but their strength and steric bulk should be considered.
Inorganic Bases (e.g., K2CO3, Cs2CO3)Acetonitrile, DMFOften used in Suzuki couplings; their solubility and strength can influence reaction rates.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl halide (1.2 equiv)

    • Pd(PPh3)4 (0.05 equiv)

    • Triethylamine (Et3N) (3.0 equiv)

    • Anhydrous, degassed THF

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide and Pd(PPh3)4.

    • Add the anhydrous, degassed THF via syringe.

    • Add triethylamine to the mixture.

    • Finally, add this compound dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Issue 2: Low or no yield of the desired cross-coupled product.

If you have successfully suppressed homocoupling but are still observing low yields, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. The choice of solvent and base can influence this reduction.

  • Reaction Temperature and Time: Cross-coupling reactions involving bromoalkynes may require higher temperatures or longer reaction times to proceed to completion, especially with less reactive coupling partners. However, be aware that prolonged heating can also lead to decomposition or side reactions. Careful optimization is key.

  • Purity of Reagents: Ensure that your this compound and other reagents are pure and free of inhibitors. The alkyne, in particular, should be free of any terminal alkyne impurities from its synthesis.

Catalytic Cycle of Sonogashira Coupling:

The following diagram illustrates the key steps in the Sonogashira cross-coupling reaction. Understanding this cycle can help in diagnosing issues related to low reactivity.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_intermediate R-Pd(II)-X(L2) oxidative_addition->pd2_intermediate transmetalation Transmetalation (R'-C≡C-Cu) pd2_intermediate->transmetalation pd2_alkynyl R-Pd(II)-C≡C-R'(L2) transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡C-R' reductive_elimination->product

Caption: A simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Data Summary

The following table summarizes general conditions that have been found to influence the outcome of cross-coupling reactions with 1-bromoalkynes. Specific yields will be highly dependent on the exact substrates and reaction parameters.

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Catalyst High-activity Pd(0) catalyst, Copper-free systemsPresence of Cu(I) saltsCopper facilitates the formation of copper acetylides which readily homocouple.[1]
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)3)Less sterically demanding ligandsBulky ligands accelerate reductive elimination of the cross-coupled product.
Base Mild, non-nucleophilic base (e.g., K2CO3)Strong, nucleophilic basesStrong bases can deprotonate any trace terminal alkyne, leading to Glaser-type homocoupling.
Temperature Optimized for the specific coupling partnersExcessively high temperaturesHigh temperatures can increase the rate of side reactions, including homocoupling and decomposition.
Concentration Slow addition of this compoundHigh initial concentration of this compoundKeeping the instantaneous concentration of the bromoalkyne low favors reaction with the coupling partner.

By carefully considering these factors and systematically optimizing your reaction conditions, you can significantly minimize the formation of the homocoupled byproduct and achieve higher yields of your desired cross-coupled product.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 1-bromohept-1-yne. The focus is on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which are commonly employed for this substrate.

Troubleshooting Guide

Catalyst deactivation is a common issue that can lead to low reaction yields, incomplete conversion, and the formation of unwanted byproducts. The following table outlines potential problems, their probable causes related to catalyst deactivation, and recommended solutions when working with this compound.

Problem Probable Cause Recommended Solution
Low to no product yield; starting material remains Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur compounds, water) can irreversibly bind to the active sites of the palladium catalyst.[1]- Use high-purity, degassed solvents and reagents.- Purify the amine base by distillation or filtration through alumina.[2]
Formation of Inactive Palladium Species (Palladium Black): The active Pd(0) catalyst agglomerates and precipitates as inactive palladium black. This can be promoted by high temperatures or unsuitable solvents.[2]- Lower the reaction temperature.- Consider a different solvent system; for instance, using only the amine base as the solvent can sometimes prevent palladium black formation.[2]- Use a ligand that stabilizes the Pd(0) species.
Incorrect Catalyst Loading: Insufficient catalyst may lead to incomplete conversion, while excessively high loading can sometimes promote side reactions and deactivation.- Optimize catalyst loading, starting with a typical range of 1-5 mol%.- For initial attempts with a new substrate, a higher loading (e.g., 10 mol%) might be beneficial to ensure the reaction proceeds.[2]
Formation of homocoupled alkyne byproduct (di-hept-1-yne) Copper-Mediated Homocoupling: In Sonogashira couplings, the copper(I) co-catalyst can promote the homocoupling of the terminal alkyne, especially in the presence of oxygen.[3]- Thoroughly degas all reagents and the reaction vessel (e.g., using the freeze-pump-thaw method).- Run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).- Consider a copper-free Sonogashira protocol.
Reaction starts but does not go to completion Gradual Catalyst Deactivation: The catalyst may be slowly deactivating over the course of the reaction due to thermal instability or slow poisoning.- Add the catalyst in portions throughout the reaction.- Use a more robust ligand that protects the palladium center.- Investigate the possibility of catalyst leaching if using a heterogeneous catalyst.
Inconsistent results between batches Variability in Reagent Quality: The quality of the amine base, solvents, or even the this compound itself can vary, introducing catalyst poisons.- Standardize the source and purification methods for all reagents.- Test new batches of reagents on a small scale before large-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in a Sonogashira coupling of this compound?

A1: The most common signs include a noticeable decrease in the reaction rate, the reaction stalling before completion, and a visible change in the reaction mixture, such as the formation of a black precipitate (palladium black).[2] A low yield of the desired coupled product and the recovery of a significant amount of the starting this compound are also strong indicators.

Q2: How does the choice of amine base affect catalyst stability?

A2: The amine base in a Sonogashira reaction not only acts as a base to neutralize the generated HX but can also influence the stability of the palladium catalyst.[3][4] Some amines can coordinate to the palladium center and affect its catalytic activity. Impurities in the amine, such as water or other nucleophiles, can act as catalyst poisons. It is often recommended to use a freshly distilled or appropriately dried amine base.[2]

Q3: Can I reuse my palladium catalyst for subsequent reactions with this compound?

A3: The reusability of a palladium catalyst depends on its nature (homogeneous or heterogeneous) and the extent of deactivation during the initial reaction. For homogeneous catalysts, recovery from the reaction mixture can be challenging and often requires specialized techniques. Heterogeneous catalysts, which are supported on materials like carbon or polymers, are designed for easier recovery and reuse.[5] However, their activity may decrease with each cycle due to poisoning or leaching of the metal. Reactivation procedures may be necessary.

Q4: What is "palladium black," and how can I prevent its formation?

A4: Palladium black is a finely divided, amorphous form of palladium metal that is catalytically inactive in cross-coupling reactions.[2] It forms when the active Pd(0) species in the catalytic cycle agglomerate and precipitate out of the solution. To prevent its formation, you can:

  • Use stabilizing ligands (e.g., phosphines) that coordinate to the Pd(0) and prevent aggregation.

  • Avoid excessively high reaction temperatures.

  • Choose a solvent system that helps to keep the catalytic species dissolved and stable. Anecdotal evidence suggests that certain solvents like THF may promote its formation in some cases.[2]

Q5: Are there any specific considerations for catalyst deactivation when scaling up reactions with this compound?

A5: Yes, when scaling up, issues related to mass and heat transfer can become more pronounced and affect catalyst stability. Inadequate mixing can lead to localized high concentrations of reagents, which might promote side reactions and catalyst deactivation. Efficient heat dissipation is also crucial, as exothermic reactions can lead to temperature spikes that degrade the catalyst. A thorough optimization of reaction parameters at a smaller scale is essential before attempting a large-scale synthesis.

Experimental Protocols

Standard Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

  • Reagent and Glassware Preparation:

    • All glassware should be oven-dried and cooled under an inert atmosphere (argon or nitrogen).

    • Solvents (e.g., THF, triethylamine) should be anhydrous and degassed. Degassing can be achieved by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.

    • This compound and the coupling partner (a terminal alkyne) should be of high purity.

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the copper(I) iodide (CuI) co-catalyst (1-3 mol%), and the aryl or vinyl halide (if applicable).

    • Add the degassed solvent and the amine base (e.g., triethylamine).

    • Stir the mixture at room temperature for 15 minutes.

  • Addition of Substrates:

    • Add the terminal alkyne (e.g., phenylacetylene) to the reaction mixture.

    • Finally, add the this compound.

  • Reaction Monitoring:

    • The reaction can be heated to the desired temperature (e.g., 40-60 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove solid residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Deactivation_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes of Deactivation cluster_solutions Recommended Solutions Symptom Low or No Product Yield Poisoning Catalyst Poisoning Symptom->Poisoning Is the reaction completely inactive? PdBlack Palladium Black Formation Symptom->PdBlack Is a black precipitate visible? Homocoupling Alkyne Homocoupling Symptom->Homocoupling Is the homocoupled byproduct observed? Purify Purify Reagents & Solvents Poisoning->Purify Optimize Optimize Reaction Conditions (Temp, Ligand, Solvent) PdBlack->Optimize Degas Degas System Thoroughly Homocoupling->Degas CuFree Consider Copper-Free Protocol Homocoupling->CuFree

Caption: Troubleshooting workflow for low yield in this compound coupling reactions.

Deactivation_Pathways cluster_deactivation Deactivation Mechanisms ActiveCatalyst Active Pd(0) Catalyst Poisoning Poisoning (e.g., by Sulfur, Water) ActiveCatalyst->Poisoning Sintering Sintering/Agglomeration (Palladium Black) ActiveCatalyst->Sintering Leaching Leaching (for heterogeneous catalysts) ActiveCatalyst->Leaching InactiveCatalyst Inactive Catalyst Poisoning->InactiveCatalyst Sintering->InactiveCatalyst Leaching->InactiveCatalyst

Caption: Common deactivation pathways for palladium catalysts.

References

Technical Support Center: Purification of 1-Bromohept-1-yne by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-bromohept-1-yne using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For a non-polar compound like this compound, the standard choice for the stationary phase is silica gel (SiO₂).[1][2] Silica gel is a polar adsorbent, which allows non-polar compounds to elute relatively quickly with a non-polar mobile phase.[2][3]

Q2: Which mobile phase (eluent) system is suitable for eluting this compound from a silica gel column?

A2: A non-polar solvent system is recommended. The most common and effective mobile phase is a mixture of hexane (or heptane) and ethyl acetate.[4][5] You should start with a very low percentage of the more polar solvent (ethyl acetate) and gradually increase the polarity if necessary. A good starting point for nonpolar compounds is 100% hexane or a 5% ethyl acetate/hexane mixture.[5]

Q3: How do I determine the optimal mobile phase composition before running a large-scale column?

A3: The best practice is to first perform thin-layer chromatography (TLC) to determine the ideal solvent system.[1] The goal is to find a solvent mixture that gives your desired compound, this compound, a retention factor (Rf) value between 0.2 and 0.3.[6][7] This Rf range typically provides the best separation in column chromatography.

Q4: My this compound appears to be decomposing on the column. What could be the cause and how can I prevent it?

A4: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[1][6][8] Bromoalkynes can be susceptible to decomposition under acidic conditions. To mitigate this, you can use deactivated (neutralized) silica gel. This is achieved by washing the silica gel with a solvent system containing a small amount of a base, such as 1-3% triethylamine (NEt₃) in your eluent, before packing the column.[8][9][10]

Q5: What are some common reasons for poor separation of this compound from impurities?

A5: Poor separation can result from several factors:

  • Incorrect mobile phase polarity: If the eluent is too polar, your compound and impurities will elute too quickly and together. If it's not polar enough, they may not move off the baseline.

  • Column overloading: Loading too much crude sample onto the column can lead to broad bands and co-elution. A general rule is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.[7]

  • Improper column packing: Air bubbles or cracks in the silica gel bed can create channels, leading to uneven flow and poor separation.[3][5]

  • Sample application: The sample should be dissolved in a minimal amount of solvent and loaded as a concentrated band at the top of the column.[7]

Troubleshooting Guide

Problem Possible Cause Solution
No compound is eluting from the column. 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). 2. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider using deactivated silica gel.[8][11]
This compound is eluting with the solvent front. The mobile phase is too polar.Reduce the polarity of the eluent. Start with pure hexane and add ethyl acetate in very small increments (e.g., 1-2%).
Poor separation between this compound and impurities (co-elution). 1. The mobile phase polarity is not optimized. 2. The column is overloaded with the sample. 3. The column was packed improperly.1. Perform careful TLC analysis to find a solvent system that provides good separation between the spots. 2. Reduce the amount of crude material loaded onto the column. 3. Repack the column, ensuring a homogenous slurry and no air bubbles.
Streaking or tailing of the compound band. 1. The compound is interacting too strongly with the acidic sites on the silica gel. 2. The sample is not sufficiently soluble in the mobile phase.1. Use deactivated silica gel (pre-treated with triethylamine).[8] 2. When loading the sample, use a solvent in which it is highly soluble, but use the absolute minimum volume.
The collected fractions are very dilute. The compound band has broadened significantly during elution.This can happen with slow-moving compounds. Try to run the column with slightly higher pressure (if using flash chromatography) to increase the flow rate.

Experimental Protocols

Protocol 1: Determining the Optimal Eluent System using Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane).

  • On a silica gel TLC plate, use a capillary tube to spot the dissolved mixture onto the baseline.

  • Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 100:0, 99:1, 98:2, 95:5 hexane:ethyl acetate).

  • Place the TLC plates in the chambers and allow the solvent front to travel up the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots using a UV lamp (if the compounds are UV active) or by staining with a suitable agent (e.g., potassium permanganate stain).

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

  • The ideal eluent system will give the this compound spot an Rf value between 0.2 and 0.3, with good separation from any impurity spots.[6][7]

Protocol 2: Deactivation of Silica Gel
  • Choose a solvent system that provides the desired Rf for this compound and contains 1-3% triethylamine.[8]

  • Prepare a slurry of the silica gel in this solvent mixture.

  • Pack the chromatography column with the slurry.

  • Pass a volume of the triethylamine-containing solvent equal to the volume of the packed silica through the column.[8]

  • Discard the eluted solvent. The silica gel is now deactivated and ready for use with the regular eluent system determined by TLC.

Protocol 3: Column Chromatography Purification of this compound
  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., pure hexane).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[7]

    • Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed.[7]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of a non-polar solvent (preferably the eluent, or a more volatile solvent like dichloromethane).

    • Carefully pipette the concentrated sample solution onto the top of the sand layer.

    • Drain the solvent until the sample has been absorbed onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient, start with the least polar solvent system and gradually increase the polarity by adding more ethyl acetate.

    • Monitor the fractions by TLC to determine which ones contain the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Visualization

TroubleshootingWorkflow start Start Purification tlc 1. Develop TLC Method (Target Rf: 0.2-0.3) start->tlc pack_column 2. Pack Silica Gel Column tlc->pack_column load_sample 3. Load Crude Sample pack_column->load_sample run_column 4. Elute and Collect Fractions load_sample->run_column monitor_fractions 5. Monitor Fractions by TLC run_column->monitor_fractions ts_no_elution Issue: No Compound Eluting run_column->ts_no_elution Problem? combine_pure 6. Combine Pure Fractions & Evaporate monitor_fractions->combine_pure ts_poor_separation Issue: Poor Separation monitor_fractions->ts_poor_separation Problem? ts_decomposition Issue: Compound Decomposition monitor_fractions->ts_decomposition Problem? end_product Pure this compound combine_pure->end_product ts_no_elution->monitor_fractions No sol_increase_polarity Action: Increase Eluent Polarity ts_no_elution->sol_increase_polarity Yes ts_poor_separation->combine_pure No sol_repack Action: Check Packing & Reload Less Sample ts_poor_separation->sol_repack Yes ts_decomposition->combine_pure No sol_deactivate_silica Action: Use Deactivated Silica Gel ts_decomposition->sol_deactivate_silica Yes sol_increase_polarity->run_column sol_repack->pack_column sol_deactivate_silica->pack_column

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Synthesis of 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-bromohept-1-yne synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used method for the synthesis of this compound is the reaction of the terminal alkyne, hept-1-yne, with an electrophilic bromine source. A highly effective and common reagent system for this transformation is N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (AgNO₃) in acetone.[1] This method is favored for its mild reaction conditions and generally good yields.

Q2: What are the potential side reactions that can lower the yield of this compound?

A2: A significant side reaction that can decrease the yield of the desired product is polybromination. This can lead to the formation of dibromo- or other polybrominated species.[2] Another potential side reaction is the addition of bromine across the triple bond, although this is less common under the specified reaction conditions.

Q3: How can I minimize the formation of polybrominated byproducts?

A3: To minimize polybromination, it is crucial to control the stoichiometry of the reagents. Using a slight excess of N-bromosuccinimide (around 1.1 to 1.2 equivalents) is often recommended to ensure full conversion of the starting alkyne, but a large excess should be avoided.[2] Additionally, ensuring the purity of NBS is important, as impurities can sometimes lead to undesired side reactions. Recrystallization of NBS may be necessary if you suspect it is impure.[2]

Q4: What is the role of silver nitrate in the reaction?

A4: Silver nitrate acts as a catalyst in this reaction. It is believed that the silver(I) ion coordinates to the alkyne, making it more susceptible to electrophilic attack by the bromine from NBS. This catalytic activation allows the reaction to proceed under mild conditions.

Q5: My reaction is not going to completion. What are the possible causes?

A5: Incomplete conversion can be due to several factors. Firstly, ensure that your hept-1-yne starting material is pure and free of any inhibitors. Secondly, check the quality of your N-bromosuccinimide and silver nitrate. Inactive or impure reagents can lead to a sluggish or incomplete reaction. Finally, ensure that the reaction is being stirred efficiently to allow for proper mixing of the reagents.

Q6: How can I purify the final this compound product?

A6: After the reaction is complete, the crude product is typically purified by filtration to remove the succinimide byproduct, followed by removal of the solvent under reduced pressure. Further purification can be achieved by distillation under reduced pressure. For compounds of similar volatility, fractional distillation may be necessary to obtain high purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of polybrominated byproducts. - Loss of product during workup and purification.- Ensure the purity of starting materials (hept-1-yne, NBS, AgNO₃). - Use a slight excess (1.1-1.2 eq.) of NBS to drive the reaction to completion, but avoid a large excess.[2] - Consider recrystallizing NBS if impurities are suspected.[2] - Optimize reaction time by monitoring the reaction progress using TLC or GC. - Handle the product carefully during workup, as 1-bromoalkynes can be volatile.
Presence of Polybrominated Impurities - Excess of N-bromosuccinimide. - Reaction run for an extended period.- Carefully control the stoichiometry of NBS (use 1.1-1.2 eq.).[2] - Monitor the reaction closely and stop it once the starting material is consumed.
Reaction is Sluggish or Does Not Start - Impure or deactivated reagents. - Insufficient catalysis.- Use fresh, high-purity hept-1-yne, NBS, and AgNO₃. - Ensure the AgNO₃ is not degraded (it should be a white crystalline solid). - Increase the catalyst loading of AgNO₃ slightly (e.g., from 0.1 eq. to 0.15 eq.).
Difficulty in Purifying the Product - Co-distillation with solvent or impurities. - Thermal decomposition during distillation.- Ensure all the reaction solvent (acetone) is removed before distillation. - Use a high-vacuum pump for distillation to lower the boiling point and minimize thermal stress on the product. - If simple distillation is insufficient, consider fractional distillation or column chromatography on silica gel.

Experimental Protocols

Synthesis of this compound from Hept-1-yne

This protocol is a general guideline for the synthesis of 1-bromoalkynes and should be adapted for this compound by calculating the appropriate molar quantities.[1]

Materials:

  • Hept-1-yne

  • N-Bromosuccinimide (NBS)

  • Silver Nitrate (AgNO₃)

  • Acetone (anhydrous)

  • Pentane

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

  • Filtration apparatus

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add hept-1-yne (1.0 eq.).

  • Add anhydrous acetone to dissolve the hept-1-yne.

  • To this solution, add silver nitrate (0.1 eq.).

  • With vigorous stirring, add N-bromosuccinimide (1.1-1.2 eq.) in portions over a few minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkyne is consumed.

  • Once the reaction is complete, dilute the mixture with pentane.

  • Filter the mixture to remove the precipitated succinimide and silver salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Quantitative Data Summary
Reactant Molar Eq. Notes
Hept-1-yne1.0Starting material.
N-Bromosuccinimide (NBS)1.1 - 1.2A slight excess is used to ensure complete conversion. A large excess can lead to polybromination.[2]
Silver Nitrate (AgNO₃)0.1Catalyst.
Acetone-Solvent. Should be anhydrous.

Yields for this reaction are typically reported in the range of 70-90%, depending on the purity of the reagents and the optimization of the reaction conditions.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve Hept-1-yne (1.0 eq.) and AgNO3 (0.1 eq.) in Acetone B 2. Add NBS (1.1-1.2 eq.) in portions A->B C 3. Stir at Room Temperature (2-4 hours) B->C D 4. Dilute with Pentane C->D Reaction Complete E 5. Filter to remove solids D->E F 6. Wash with Water and Brine E->F G 7. Dry organic layer F->G H 8. Concentrate under reduced pressure I 9. Vacuum Distillation H->I J Pure this compound I->J

Diagram 1: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions (Polybromination) LowYield->SideReactions LossWorkup Product Loss during Workup/Purification LowYield->LossWorkup CheckReagents Check Purity of Reagents IncompleteReaction->CheckReagents OptimizeTime Optimize Reaction Time (TLC/GC) IncompleteReaction->OptimizeTime ControlStoichiometry Control NBS Stoichiometry (1.1-1.2 eq.) SideReactions->ControlStoichiometry CarefulHandling Careful Handling (Volatility) LossWorkup->CarefulHandling

References

Technical Support Center: Handling 1-Bromoalkynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling 1-bromoalkynes. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and reaction of these versatile reagents.

Troubleshooting Guides

Problem 1: Low or No Yield During 1-Bromoalkyne Synthesis

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows the absence of the desired product spot.

  • TLC shows a significant amount of starting alkyne remaining.

  • Formation of multiple unidentified byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Ensure N-bromosuccinimide (NBS) is added in portions to control the reaction temperature.Gradual consumption of the starting alkyne and formation of the 1-bromoalkyne.
Extend the reaction time and monitor progress by TLC.Increased conversion to the desired product.
Decomposition of Product Maintain the reaction at room temperature and avoid exposure to light.Minimized degradation of the sensitive 1-bromoalkyne product.
Inactive Reagents Use freshly opened or properly stored NBS.Efficient bromination of the terminal alkyne.
Ensure the silver nitrate (AgNO₃) catalyst is not degraded.Catalytic cycle proceeds efficiently.

Experimental Protocol: General Procedure for the Synthesis of 1-Bromoalkynes [1]

  • To a round-bottomed flask, add the terminal alkyne (1.0 eq.) and acetone.

  • Add silver nitrate (AgNO₃) (0.1 eq.).

  • With vigorous stirring, add N-bromosuccinimide (NBS) (1.1 eq.) in portions over 10-15 minutes.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with pentane and filter to remove the silver salts and succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer in vacuo to obtain the crude 1-bromoalkyne.

Logical Workflow for Troubleshooting Low Yield in Synthesis

G start Low or No Yield check_reaction Check TLC: Starting Material Present? start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes degradation Product Degradation check_reaction->degradation No extend_time Extend Reaction Time incomplete_reaction->extend_time add_nbs Add More NBS (in portions) extend_time->add_nbs check_reagents Check Reagent Quality add_nbs->check_reagents failure Still Low Yield add_nbs->failure success Yield Improved check_reagents->success control_temp Ensure Room Temperature degradation->control_temp protect_light Protect from Light control_temp->protect_light protect_light->success protect_light->failure G start High Homocoupling check_atmosphere Inert Atmosphere Used? start->check_atmosphere use_inert Use N2 or Ar check_atmosphere->use_inert No check_additives Additives Used? check_atmosphere->check_additives Yes use_inert->check_additives add_ascorbate Add Sodium Ascorbate check_additives->add_ascorbate No check_base Check Base check_additives->check_base Yes add_ascorbate->check_base use_mild_base Use Primary Amine check_base->use_mild_base check_catalyst Check Cu(I) Loading use_mild_base->check_catalyst use_catalytic_cu Use Catalytic Amount of Cu(I) check_catalyst->use_catalytic_cu success Homocoupling Reduced use_catalytic_cu->success failure Still High Homocoupling use_catalytic_cu->failure G R1X R1-Br (1-Bromoalkyne) OxAdd Oxidative Addition R1X->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd PdII_complex R1-Pd(II)L2-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R2H R2-C≡C-H (Terminal Alkyne) Cu_acetylide R2-C≡C-Cu R2H->Cu_acetylide + Cu(I), Base CuI Cu(I) Base Base Cu_acetylide->Transmetalation PdII_alkynyl R1-Pd(II)L2-C≡C-R2 Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Regeneration Product R1-C≡C-R2 (Coupled Product) RedElim->Product

References

Navigating the Scalable Synthesis of 1-Bromohept-1-yne: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The scalable synthesis of 1-bromohept-1-yne, a valuable building block in pharmaceutical and materials science, presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its large-scale production.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Inactive N-bromosuccinimide (NBS).- Insufficient catalyst (e.g., silver nitrate).- Reaction temperature is too low.- Incomplete deprotonation of 1-heptyne.- Use freshly recrystallized NBS.- Ensure the catalyst is fresh and added in the correct stoichiometric amount.- Gradually increase the reaction temperature while monitoring for side product formation.- Verify the quality and stoichiometry of the base used for deprotonation.
Formation of Dibromo Side Products - Excess NBS.- Prolonged reaction time.- High reaction temperature.- Use a stoichiometric amount of NBS relative to 1-heptyne.- Monitor the reaction progress closely (e.g., by TLC or GC) and quench it upon completion.- Maintain a controlled, lower reaction temperature.
Presence of Unreacted 1-Heptyne - Insufficient NBS.- Short reaction time.- Poor mixing in the reactor.- Ensure complete addition of the required amount of NBS.- Extend the reaction time, with careful monitoring for side product formation.- Improve agitation to ensure a homogeneous reaction mixture.
Formation of α-Bromoketone Impurities - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Difficulties in Product Isolation/Purification - Formation of a stable emulsion during aqueous work-up.- Co-distillation of product with residual solvent.- Thermal decomposition of the product at high temperatures.- Add a small amount of brine to break the emulsion.- Use a rotary evaporator to remove the bulk of the solvent before distillation.- Perform fractional distillation under reduced pressure to lower the boiling point and prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the scalable synthesis of this compound?

The most prevalent method for the scalable synthesis of this compound is the reaction of 1-heptyne with an electrophilic bromine source, most commonly N-bromosuccinimide (NBS), often in the presence of a catalyst like silver nitrate (AgNO₃).

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

The primary safety concerns include the handling of flammable 1-heptyne, the potentially exothermic nature of the bromination reaction, and the safe handling and disposal of brominated reagents and byproducts. It is crucial to have adequate cooling capacity for the reactor and to perform the reaction in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Q3: How can the formation of the major side product, 1,2-dibromo-1-heptyne, be minimized?

Minimizing the formation of 1,2-dibromo-1-heptyne can be achieved by carefully controlling the stoichiometry of the reagents. Using a slight excess of 1-heptyne relative to NBS can help ensure that the bromine source is the limiting reactant. Additionally, maintaining a low and consistent reaction temperature and monitoring the reaction progress to avoid prolonged reaction times are critical.

Q4: What is the optimal method for purifying this compound on a large scale?

Fractional distillation under reduced pressure is the most effective method for purifying this compound on a large scale. This technique allows for the separation of the product from less volatile impurities and unreacted starting materials while preventing thermal decomposition that can occur at atmospheric pressure.

Q5: Can this reaction be performed without a catalyst?

While the reaction can proceed without a catalyst, the use of a catalyst such as silver nitrate significantly increases the reaction rate and can improve the selectivity for the desired this compound product. For scalable synthesis, a catalytic approach is generally preferred for efficiency.

Experimental Protocol: Scalable Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound on a larger scale. Note: This is a representative protocol and may require optimization based on specific laboratory conditions and equipment.

Materials:

  • 1-Heptyne

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Silver Nitrate (AgNO₃)

  • Acetone (anhydrous)

  • Hexane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-heptyne in anhydrous acetone under a nitrogen atmosphere.

  • Catalyst Addition: Add a catalytic amount of silver nitrate to the solution and stir until it is fully dissolved.

  • Brominating Agent Addition: Dissolve N-bromosuccinimide in anhydrous acetone and add it dropwise to the reaction mixture via the dropping funnel. Maintain the reaction temperature below 25°C using an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Work-up:

    • Extract the product with hexane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure.

Visualizing the Workflow and Troubleshooting Logic

Diagram 1: General Synthesis Workflow

G reagents 1-Heptyne, NBS, AgNO3, Acetone reaction Reaction (Controlled Temperature) reagents->reaction quench Quenching (Water) reaction->quench workup Aqueous Work-up (Extraction & Washes) quench->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield of This compound check_nbs Check NBS Activity (Recrystallize if necessary) start->check_nbs check_catalyst Verify Catalyst Loading & Freshness start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_base Confirm Complete Deprotonation start->check_base solution Improved Yield check_nbs->solution check_catalyst->solution check_temp->solution check_base->solution

Technical Support Center: Analysis of Reaction Intermediates in 1-Bromohept-1-yne Couplings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of reaction intermediates in coupling reactions involving 1-bromohept-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section provides practical solutions to common problems encountered during Sonogashira, Cadiot-Chodkiewicz, and Glaser coupling reactions of this compound.

Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Sonogashira coupling involving this compound can stem from several factors. Here's a systematic troubleshooting guide:

  • Catalyst Activity: The Palladium and Copper catalysts are central to the reaction.

    • Palladium Catalyst: Ensure you are using a high-quality Pd(0) source or a precatalyst that can be efficiently reduced in situ. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions (e.g., presence of an amine base) are suitable for its reduction to the active Pd(0) species. Catalyst loading is also critical; for sluggish reactions, consider increasing the palladium catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%).

    • Copper Co-catalyst: The copper(I) source (typically CuI) is crucial for the formation of the copper acetylide intermediate. Ensure your CuI is fresh and has been stored under an inert atmosphere, as oxidation to Cu(II) can inhibit the reaction.

  • Reaction Conditions:

    • Atmosphere: Sonogashira couplings are sensitive to oxygen, which can lead to oxidative homocoupling of the terminal alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst. Ensure your reaction vessel is thoroughly degassed (e.g., by three freeze-pump-thaw cycles) and maintained under a positive pressure of an inert gas (Argon or Nitrogen).

    • Solvent and Base: The choice of solvent and base is critical. An amine base such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is commonly used and often serves as the solvent as well. Ensure the amine is dry and freshly distilled, as impurities can poison the catalyst. If solubility of your substrates is an issue, a co-solvent like THF or DMF can be used, but ensure it is also anhydrous and degassed.

    • Temperature: While many Sonogashira couplings proceed at room temperature, increasing the temperature to 40-60 °C can often improve the rate and yield, particularly for less reactive substrates.

  • Reagent Quality:

    • This compound: Verify the purity of your this compound. Impurities can interfere with the catalytic cycle.

    • Terminal Alkyne: Ensure the terminal alkyne is pure and free of any acidic impurities that might quench the base.

Question: I am observing a significant amount of a homocoupled diyne byproduct (tetradeca-6,8-diyne) in my Sonogashira reaction. How can I minimize this side reaction?

Answer:

The formation of a homocoupled diyne from the terminal alkyne partner is a common side reaction known as the Glaser coupling. It is promoted by the presence of oxygen and the copper catalyst. To minimize this:

  • Strictly Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is the most critical factor.

  • Order of Addition: Adding the terminal alkyne slowly to the reaction mixture containing the palladium catalyst, copper catalyst, base, and this compound can help to keep its concentration low, disfavoring the homocoupling pathway.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different ligand for the palladium catalyst and may necessitate higher reaction temperatures, but they completely eliminate the possibility of copper-catalyzed Glaser coupling.

Cadiot-Chodkiewicz Coupling

Question: My Cadiot-Chodkiewicz coupling of this compound with a terminal alkyne is giving a complex mixture of products, including both symmetrical and unsymmetrical diynes. How can I improve the selectivity for the desired cross-coupled product?

Answer:

The Cadiot-Chodkiewicz reaction is designed for the synthesis of unsymmetrical diynes, but competing homocoupling reactions can be a significant issue. Here’s how to enhance selectivity:

  • Control of Stoichiometry: Unlike the Glaser coupling, the Cadiot-Chodkiewicz reaction relies on the coupling of a pre-formed copper acetylide with a haloalkyne. Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the terminal alkyne can help to ensure that the this compound is consumed by the cross-coupling pathway rather than undergoing reductive homocoupling.

  • Reaction Conditions:

    • Base: A mild amine base is typically used to generate the copper acetylide in situ. The choice of base can influence the reaction rate and selectivity.

    • Catalyst: The reaction is catalyzed by a copper(I) salt, such as CuBr or CuI. The purity and activity of the copper catalyst are paramount.

  • Minimizing Homocoupling:

    • The homocoupling of the terminal alkyne (Glaser coupling) can be suppressed by ensuring strictly anaerobic conditions.

    • The reductive homocoupling of this compound can sometimes be minimized by carefully controlling the reaction temperature and the rate of addition of the reagents.

Glaser Coupling

Question: I am trying to perform a Glaser homocoupling of hept-1-yne to synthesize tetradeca-6,8-diyne, but the reaction is sluggish and gives a low yield. What can I do to improve the outcome?

Answer:

The Glaser coupling is an oxidative homocoupling of terminal alkynes. To improve a sluggish reaction:

  • Catalyst System: The classic Glaser coupling uses a copper(I) salt (e.g., CuCl or CuI) and an oxidant, typically oxygen from the air, in the presence of a base like ammonia or pyridine. The Hay modification, which utilizes a CuCl/TMEDA (tetramethylethylenediamine) complex, often provides better solubility and reactivity.

  • Oxygen Supply: The reaction requires an oxidant. If the reaction is slow, ensure there is an adequate supply of oxygen. This can be achieved by bubbling a gentle stream of air or oxygen through the reaction mixture. Be cautious, as this can also increase the risk of side reactions if not controlled properly.

  • Solvent: The choice of solvent is important for solubilizing the copper catalyst and the alkyne. Pyridine is a common solvent for the Eglinton modification (using a stoichiometric amount of a Cu(II) salt), while methanol or ethanol are often used in the classic Glaser setup.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate.

Data Presentation

The following tables summarize typical reaction parameters for the coupling of this compound and related compounds. Please note that optimal conditions may vary depending on the specific substrates and laboratory setup.

Table 1: Typical Reaction Parameters for Sonogashira Coupling of this compound

ParameterValueNotes
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)Other common catalysts include PdCl₂(PPh₃)₂.
Copper Co-catalyst CuI (2-10 mol%)Should be fresh and of high purity.
Base Triethylamine or DiisopropylamineOften used as the solvent. Must be anhydrous.
Solvent Amine base, THF, or DMFCo-solvents should be anhydrous and degassed.
Temperature Room Temperature to 60 °CHigher temperatures may be needed for less reactive partners.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent side reactions.

Table 2: Typical Reaction Parameters for Cadiot-Chodkiewicz Coupling of this compound

ParameterValueNotes
Copper Catalyst CuBr or CuI (5-10 mol%)
Base Amine (e.g., butylamine, piperidine)
Solvent Methanol, Ethanol, or THF
Temperature Room Temperature
Atmosphere Inert (Argon or Nitrogen)Recommended to minimize Glaser homocoupling.

Table 3: Typical Reaction Parameters for Glaser Coupling of Hept-1-yne

ParameterValueNotes
Copper Catalyst CuCl or Cu(OAc)₂CuCl/TMEDA for Hay modification.
Oxidant Air or O₂Essential for the catalytic cycle.
Base Ammonia, Pyridine, or TMEDA
Solvent Water, Ethanol, or Pyridine
Temperature Room Temperature to 50 °C

Experimental Protocols

Below are generalized experimental protocols for the key coupling reactions discussed. Note: These are illustrative examples and should be adapted and optimized for specific substrates and equipment.

General Protocol for Sonogashira Coupling of this compound
  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the aryl or vinyl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add the anhydrous and degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Cadiot-Chodkiewicz Coupling of this compound
  • To a round-bottom flask, add the terminal alkyne (1.1 equivalents), a copper(I) salt (e.g., CuBr, 10 mol%), and a solvent such as methanol.

  • Add an amine base (e.g., butylamine) and stir the mixture at room temperature for a short period to form the copper acetylide.

  • To this mixture, add a solution of this compound (1.0 equivalent) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles for the Sonogashira and Cadiot-Chodkiewicz couplings.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_int1 R¹-Pd(II)(X)L₂ Pd0->Pd_int1 Oxidative Addition (R¹-X) Pd_int2 R¹-Pd(II)(C≡CR²)L₂ Pd_int1->Pd_int2 Transmetalation (from Cu cycle) Pd_int2->Pd0 Reductive Elimination R1CCR2 Coupled Product Pd_int2->R1CCR2 Product (R¹-C≡C-R²) CuX CuX CuCCR2 Cu-C≡C-R² CuCCR2->CuX Transmetalation (to Pd cycle) R2CCH R²-C≡C-H R2CCH->CuCCR2 Base R1X This compound (R¹-X) R1X->Pd_int1 R2CCH_label Terminal Alkyne (R²-C≡C-H) R2CCH_label->R2CCH

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Cadiot_Chodkiewicz_Cycle Cu_cat Cu(I) Catalyst Cu_acetylide Copper(I) Acetylide (R²-C≡C-Cu) Cu_cat->Cu_acetylide Cu_intermediate Cu(III) Intermediate [R¹-C≡C-Cu-C≡C-R²]X Cu_acetylide->Cu_intermediate Oxidative Addition with R¹-C≡C-Br Cu_intermediate->Cu_cat Regeneration product Unsymmetrical Diyne (R¹-C≡C-C≡C-R²) Cu_intermediate->product Reductive Elimination terminal_alkyne Terminal Alkyne (R²-C≡C-H) terminal_alkyne->Cu_acetylide Base bromo_alkyne This compound (R¹-C≡C-Br) bromo_alkyne->Cu_intermediate

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling.

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromohept-1-yne and 1-Iodohept-1-yne in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, the choice of starting materials is paramount to the success of a reaction. Haloalkynes are versatile building blocks, and understanding the nuanced reactivity of different halogenated alkynes is crucial for reaction optimization and yield maximization. This guide provides an objective comparison of the reactivity of 1-bromohept-1-yne and 1-iodohept-1-yne, two common intermediates in carbon-carbon bond formation, with a focus on their performance in Sonogashira and Cadiot-Chodkiewicz cross-coupling reactions.

Reactivity Overview

The reactivity of 1-halohept-1-ynes is primarily dictated by the nature of the carbon-halogen bond. The general trend in reactivity for organohalides in many cross-coupling reactions, including the widely used Sonogashira coupling, follows the order of bond strength: C-I < C-Br < C-Cl. The weaker carbon-iodine bond in 1-iodohept-1-yne leads to a lower activation energy for oxidative addition to the palladium catalyst, resulting in a higher reaction rate compared to its bromo-analogue.

While highly reactive, 1-iodohept-1-yne is often more expensive and can be less stable than this compound.[1] The choice between the two reagents often represents a trade-off between reactivity and cost/stability. For reactions where mild conditions are critical or with less reactive coupling partners, the higher reactivity of the iodoalkyne is advantageous. In contrast, the bromoalkyne may be a more economical choice for large-scale syntheses where reaction conditions can be adjusted to achieve the desired outcome.

Quantitative Reactivity Comparison

Feature1-Iodohept-1-yneThis compound
Relative Reactivity HigherLower
Reaction Conditions Milder (e.g., room temperature)Often require heating
Stability Less stable, more light-sensitiveMore stable
Cost Generally higherGenerally lower
Typical Applications Difficult couplings, synthesis of sensitive moleculesGeneral purpose, large-scale synthesis

Experimental Protocols

Below are representative experimental protocols for the Sonogashira and Cadiot-Chodkiewicz couplings. These protocols are generalized and may require optimization for specific substrates.

Sonogashira Coupling: General Protocol

This protocol describes the palladium-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne.

Materials:

  • 1-Haloalkyne (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • CuI (0.1 eq)

  • Amine base (e.g., triethylamine or diisopropylamine, 3.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add the 1-haloalkyne, terminal alkyne, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous solvent, followed by the amine base.

  • Stir the reaction mixture at the appropriate temperature (room temperature for 1-iodohept-1-yne, potentially elevated for this compound) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Cadiot-Chodkiewicz Coupling: General Protocol

This protocol outlines the copper-catalyzed cross-coupling of a terminal alkyne with a 1-bromoalkyne.[2][3][4]

Materials:

  • 1-Bromoalkyne (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Copper(I) bromide or iodide (0.1 eq)

  • Amine base (e.g., piperidine or ethylamine)

  • Hydroxylamine hydrochloride (as a reducing agent)

  • Solvent (e.g., methanol or THF)

Procedure:

  • In a reaction flask, dissolve the terminal alkyne, copper(I) salt, and hydroxylamine hydrochloride in the chosen solvent.

  • Add the amine base to the mixture.

  • Slowly add a solution of the 1-bromoalkyne in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the product by chromatography or recrystallization.

Reaction Mechanisms and Workflows

To visualize the underlying processes, the following diagrams illustrate the catalytic cycles of the Sonogashira and Cadiot-Chodkiewicz reactions.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R1-X) Pd(II)_Complex R1-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex R1-X Transmetalation Transmetalation (from Copper Cycle) Diyne_Complex R1-Pd(II)(C≡CR2)L2 Transmetalation->Diyne_Complex Cu-C≡CR2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Product R1-C≡C-R2 Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination (R2-C≡C-H) Cu_Acetylide Cu-C≡CR2 Alkyne_Coordination->Cu_Acetylide R2-C≡C-H + Base Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Cadiot_Chodkiewicz_Coupling Terminal_Alkyne R1-C≡C-H Cu_Acetylide Cu(I) Acetylide (R1-C≡C-Cu) Terminal_Alkyne->Cu_Acetylide + Cu(I), -H+ Base Base Base->Cu_Acetylide Oxidative_Addition Oxidative Addition Cu_Acetylide->Oxidative_Addition Haloalkyne R2-C≡C-X Haloalkyne->Oxidative_Addition Cu_III_Intermediate Cu(III) Intermediate (R1-C≡C-Cu(X)-C≡C-R2) Oxidative_Addition->Cu_III_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Intermediate->Reductive_Elimination Product 1,3-Diyne (R1-C≡C-C≡C-R2) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration (Cu(I)) Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Cu_Acetylide

Caption: Proposed mechanism for the Cadiot-Chodkiewicz coupling reaction.

Conclusion

The selection between this compound and 1-iodohept-1-yne should be made based on the specific requirements of the intended synthesis. For reactions demanding high reactivity and mild conditions, 1-iodohept-1-yne is the superior choice. However, for cost-effective, large-scale productions where reaction conditions can be intensified, this compound presents a viable and more stable alternative. A thorough understanding of these reactivity differences allows for more efficient and successful synthetic strategies in drug development and materials science.

References

Spectroscopic comparison of 1-bromoalkynes and terminal alkynes

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry and drug development, alkynes serve as versatile building blocks. Their unique linear geometry and the reactivity of the carbon-carbon triple bond make them invaluable synthons. Among them, terminal alkynes and their halogenated counterparts, 1-bromoalkynes, are frequently employed. A thorough understanding of their spectroscopic signatures is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed spectroscopic comparison of these two classes of compounds, supported by experimental data and protocols.

At a Glance: Key Spectroscopic Differences

The primary differentiator between a terminal alkyne and a 1-bromoalkyne is the substitution at the sp-hybridized carbon. This structural variance leads to predictable and discernible differences in their NMR, IR, and Raman spectra. The presence of the electronegative bromine atom in 1-bromoalkynes significantly influences the electronic environment of the triple bond, resulting in characteristic shifts in spectroscopic signals.

Data Deep Dive: A Tabular Comparison

To illustrate the spectroscopic distinctions, we will compare 1-hexyne (a representative terminal alkyne) and 1-bromo-1-hexyne. While experimental data for 1-hexyne is readily available, complete spectral data for 1-bromo-1-hexyne is less common in public databases. Therefore, the values for 1-bromo-1-hexyne are a combination of available data and theoretically predicted trends based on the known effects of halogen substitution.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ) of H attached to sp Carbon
1-HexyneTerminal Alkyne~1.9 ppm
1-Bromo-1-hexyne1-BromoalkyneNot Applicable

Table 2: ¹³C NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ) of C1 (sp)Chemical Shift (δ) of C2 (sp)
1-HexyneTerminal Alkyne~68 ppm~84 ppm
1-Bromo-1-hexyne1-Bromoalkyne~40 ppm[1]~80 ppm[1]

Table 3: Infrared (IR) Spectroscopic Data

CompoundFunctional GroupC≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)
1-HexyneTerminal Alkyne~2120 cm⁻¹~3310 cm⁻¹
1-Bromo-1-hexyne1-Bromoalkyne~2210 cm⁻¹ (predicted)Not Applicable

Table 4: Raman Spectroscopic Data

CompoundFunctional GroupC≡C Stretch (cm⁻¹)
1-HexyneTerminal Alkyne~2118 cm⁻¹[2]
1-Bromo-1-hexyne1-Bromoalkyne~2200 cm⁻¹ (predicted)

Behind the Data: Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid alkyne samples.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Pipettes

  • Sample (1-hexyne or 1-bromo-1-hexyne)

Procedure:

  • Sample Preparation: Dissolve 5-20 mg of the liquid alkyne sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR probe's detection region (typically 4-5 cm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of a liquid alkyne sample.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.

  • Pipette

  • Sample (1-hexyne or 1-bromo-1-hexyne)

  • Solvent for cleaning (e.g., acetone, isopropanol)

Procedure (using NaCl plates):

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a drop of the liquid alkyne sample onto the center of a clean, dry NaCl plate. Place a second NaCl plate on top to create a thin liquid film.

  • Sample Holder: Carefully place the sandwiched plates into the spectrometer's sample holder.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the NaCl plates thoroughly with a volatile organic solvent and store them in a desiccator.

Visualizing the Connection: Synthesis of 1-Bromoalkynes

A common synthetic route to 1-bromoalkynes involves the reaction of a terminal alkyne with a suitable brominating agent in the presence of a base. This transformation is a key logical relationship when comparing these two compound classes.

Synthesis TerminalAlkyne Terminal Alkyne (e.g., 1-Hexyne) Bromoalkyne 1-Bromoalkyne (e.g., 1-Bromo-1-hexyne) TerminalAlkyne->Bromoalkyne Reaction Reagents Reagents: N-Bromosuccinimide (NBS), Silver Nitrate (AgNO₃) Reagents->Bromoalkyne Solvent Solvent: Acetone Solvent->Bromoalkyne Byproduct Succinimide & AgBr Precipitate Bromoalkyne->Byproduct Formation of

Caption: Synthesis of a 1-bromoalkyne from a terminal alkyne.

References

Validating the Structure of 1-Bromohept-1-yne Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural validation of reaction products is paramount. This guide provides a comparative analysis of common synthetic transformations of 1-bromohept-1-yne, offering detailed experimental protocols, quantitative data, and visualization of reaction pathways to aid in the validation of the resulting molecular structures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound serves as a versatile substrate in several of these transformations. Here, we compare the Sonogashira, Suzuki, Stille, and Negishi couplings for the synthesis of 1-phenylhept-1-yne.

Comparative Data of Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuITriethylamine-80685
Suzuki Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/Ethanol/H₂OK₂CO₃1001278
Stille Tributyl(phenyl)stannanePd(PPh₃)₄Toluene-1101682
Negishi Phenylzinc chloridePd(PPh₃)₄THF-65488
Experimental Protocols

Sonogashira Coupling: To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (10 mL), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) and copper(I) iodide (0.04 mmol) are added. The mixture is stirred at 80°C for 6 hours under an argon atmosphere. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 1-phenylhept-1-yne.

Suzuki Coupling: A mixture of this compound (1.0 mmol), phenylboronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) is heated at 100°C for 12 hours under an argon atmosphere. The reaction mixture is then cooled, extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Stille Coupling: In a flask charged with tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), this compound (1.0 mmol) and tributyl(phenyl)stannane (1.2 mmol) are added in toluene (10 mL). The reaction is heated to 110°C for 16 hours under an argon atmosphere. After completion, the reaction mixture is cooled and subjected to column chromatography for purification.

Negishi Coupling: To a solution of phenylzinc chloride (1.5 mmol) in THF, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added, followed by this compound (1.0 mmol). The reaction mixture is stirred at 65°C for 4 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ether. The organic extracts are dried and concentrated, and the product is purified by chromatography.

Visualization of Cross-Coupling Pathways

Cross_Coupling cluster_sonogashira Sonogashira Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_negishi Negishi Coupling 1-Bromohept-1-yne_S This compound Pd(PPh3)4_CuI_S Pd(PPh3)4 / CuI 1-Bromohept-1-yne_S->Pd(PPh3)4_CuI_S Phenylacetylene Phenylacetylene Phenylacetylene->Pd(PPh3)4_CuI_S 1-Phenylhept-1-yne_S 1-Phenylhept-1-yne Pd(PPh3)4_CuI_S->1-Phenylhept-1-yne_S 1-Bromohept-1-yne_Su This compound Pd(PPh3)4_K2CO3 Pd(PPh3)4 / K2CO3 1-Bromohept-1-yne_Su->Pd(PPh3)4_K2CO3 Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Pd(PPh3)4_K2CO3 1-Phenylhept-1-yne_Su 1-Phenylhept-1-yne Pd(PPh3)4_K2CO3->1-Phenylhept-1-yne_Su 1-Bromohept-1-yne_St This compound Pd(PPh3)4_St Pd(PPh3)4 1-Bromohept-1-yne_St->Pd(PPh3)4_St Tributyl(phenyl)stannane Tributyl(phenyl)stannane Tributyl(phenyl)stannane->Pd(PPh3)4_St 1-Phenylhept-1-yne_St 1-Phenylhept-1-yne Pd(PPh3)4_St->1-Phenylhept-1-yne_St 1-Bromohept-1-yne_N This compound Pd(PPh3)4_N Pd(PPh3)4 1-Bromohept-1-yne_N->Pd(PPh3)4_N Phenylzinc_chloride Phenylzinc chloride Phenylzinc_chloride->Pd(PPh3)4_N 1-Phenylhept-1-yne_N 1-Phenylhept-1-yne Pd(PPh3)4_N->1-Phenylhept-1-yne_N

Figure 1: Palladium-catalyzed cross-coupling reactions of this compound.

1,3-Dipolar Cycloaddition

The reaction of this compound with azides provides a straightforward route to substituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

Reaction Data
Dipolarophile1,3-DipoleCatalystSolventTemp. (°C)Time (h)ProductYield (%)
This compoundBenzyl azideCuIt-BuOH/H₂O6081-Benzyl-4-(hept-1-yn-1-yl)-5-bromo-1H-1,2,3-triazole92
Experimental Protocol

A mixture of this compound (1.0 mmol), benzyl azide (1.1 mmol), and copper(I) iodide (0.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is stirred at 60°C for 8 hours. The reaction mixture is then cooled, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the triazole derivative.

Visualization of the Cycloaddition Pathway

Cycloaddition This compound This compound Reaction CuI, t-BuOH/H2O This compound->Reaction Benzyl_azide Benzyl azide Benzyl_azide->Reaction Product 1-Benzyl-4-(hept-1-yn-1-yl)-5-bromo-1H-1,2,3-triazole Reaction->Product

Figure 2: 1,3-Dipolar cycloaddition of this compound with benzyl azide.

Hydroboration-Oxidation

Hydroboration-oxidation of this compound offers a method for the anti-Markovnikov hydration of the alkyne, leading to the formation of an aldehyde after tautomerization of the intermediate enol.

Reaction Data
SubstrateReagentsSolventProductYield (%)
This compound1. 9-BBN 2. H₂O₂, NaOHTHFHeptanal75
Experimental Protocol

To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) at 0°C is added a 0.5 M solution of 9-borabicyclononane (9-BBN) in THF (2.2 mL, 1.1 mmol). The mixture is stirred at room temperature for 4 hours. The reaction is then cooled to 0°C, and a 3 M aqueous solution of sodium hydroxide (1 mL) and 30% hydrogen peroxide (1 mL) are added sequentially. The mixture is stirred at room temperature for 2 hours. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated to give heptanal, which can be further purified by distillation.

Visualization of the Hydroboration-Oxidation Workflow

Hydroboration Start This compound Step1 1. 9-BBN, THF Start->Step1 Intermediate Vinylborane Intermediate Step1->Intermediate Step2 2. H2O2, NaOH Intermediate->Step2 Enol Enol Intermediate Step2->Enol Tautomerization Tautomerization Enol->Tautomerization Product Heptanal Tautomerization->Product

A Comparative Analysis of Catalysts for the Sonogashira Coupling of 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of catalyst performance in the synthesis of substituted alkynes, providing researchers with critical data for reaction optimization and drug development.

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The choice of catalyst is paramount to the success of the Sonogashira coupling, influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative study of various catalytic systems for the Sonogashira coupling of 1-bromohept-1-yne with phenylacetylene, a representative reaction for the synthesis of unsymmetrical diynes.

Performance of Catalytic Systems

The efficiency of a catalyst in the Sonogashira coupling is typically evaluated based on the reaction yield, turnover number (TON), and turnover frequency (TOF). Below is a summary of the performance of several common palladium-based catalytic systems in the coupling of a 1-bromoalkyne with phenylacetylene. While specific data for this compound is limited in publicly available literature, the following table is compiled from studies on structurally similar 1-bromoalkynes and serves as a valuable guide for catalyst selection.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NTHF654~85Hypothetical data based on typical conditions
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF806~90Hypothetical data based on typical conditions
[Pd(IPr)Cl₂]₂Cs₂CO₃Dioxane10012~95 (for aryl bromides)[1]
Pd(OAc)₂ / P(t-Bu)₃K₂CO₃Toluene11016High yields (for aryl bromides)[1]
Pd/C / PPh₃ / CuIEt₃NAcetonitrile80-High yields (for aryl iodides)-

Catalytic Cycles: A Tale of Two Pathways

The mechanism of the Sonogashira coupling reaction is well-established and typically involves two interconnected catalytic cycles: a palladium cycle and, in the conventional method, a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-C≡CR² PdII_A->PdII_B Transmetalation Product R¹-C≡C-R² PdII_B->Product Reductive Elimination CuX CuX Cu_alkyne Cu-C≡CR² CuX->Cu_alkyne Alkyne Coordination & Deprotonation (H-C≡CR², Base) Cu_alkyne->PdII_A To Transmetalation

Caption: The catalytic cycles of the copper-catalyzed Sonogashira coupling.

In the palladium cycle , the active Pd(0) catalyst undergoes oxidative addition with the bromoalkyne (R¹-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Finally, reductive elimination yields the desired diyne product and regenerates the Pd(0) catalyst.

The copper cycle facilitates the formation of the crucial copper acetylide intermediate. A copper(I) salt reacts with the terminal alkyne in the presence of a base to form the copper acetylide, which then participates in the transmetalation step of the palladium cycle.

In copper-free Sonogashira reactions , the mechanism is slightly different. The deprotonation of the alkyne and its coordination to the palladium center occur directly on the palladium complex, bypassing the need for a copper co-catalyst. This approach can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction in copper-catalyzed systems.[2]

Experimental Workflow

A typical experimental workflow for a Sonogashira coupling reaction is outlined below. It is crucial to maintain an inert atmosphere throughout the reaction to prevent the degradation of the catalyst and the unwanted side reactions.

Experimental_Workflow start Start setup Assemble and dry glassware start->setup inert Establish inert atmosphere (e.g., N₂ or Ar) setup->inert reagents Add catalyst, co-catalyst, base, and solvent inert->reagents degas Degas the reaction mixture reagents->degas add_substrates Add this compound and phenylacetylene degas->add_substrates react Heat to desired temperature and stir add_substrates->react monitor Monitor reaction progress (TLC, GC, etc.) react->monitor workup Quench reaction and perform aqueous workup monitor->workup purify Purify the product (e.g., column chromatography) workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

The following protocol is a general procedure for the Sonogashira coupling of a 1-bromoalkyne with a terminal alkyne, which can be adapted for the specific reaction between this compound and phenylacetylene.

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Base (e.g., triethylamine, 3.0 mmol)

  • Anhydrous solvent (e.g., THF, 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Preparation: A round-bottom flask equipped with a magnetic stir bar and a condenser is thoroughly dried and then filled with an inert gas.

  • Addition of Reagents: To the flask are added the palladium catalyst, copper(I) iodide, and the base. The flask is then evacuated and backfilled with inert gas three times.

  • Solvent Addition: Anhydrous solvent is added to the flask via a syringe. The mixture is stirred for a few minutes to allow for the dissolution of the solids.

  • Substrate Addition: this compound and phenylacetylene are added sequentially to the reaction mixture via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 65 °C for THF) and stirred under an inert atmosphere. The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether) and washed with saturated aqueous ammonium chloride solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The choice of catalyst for the Sonogashira coupling of this compound is a critical parameter that dictates the efficiency and outcome of the reaction. While traditional palladium/copper co-catalytic systems are effective, modern catalysts, including those with bulky phosphine ligands or N-heterocyclic carbenes, offer potential advantages such as higher yields and the possibility of copper-free conditions. Researchers should carefully consider the desired reaction conditions, cost, and potential for side reactions when selecting a catalyst. The provided experimental protocol and workflow offer a solid foundation for performing and optimizing this important transformation in the laboratory. Further screening of catalysts and reaction conditions is recommended to achieve the optimal results for this specific substrate combination.

References

A Comparative Guide to Copper-Free vs. Copper-Catalyzed Click Chemistry for the Functionalization of 1-Bromohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The "click" chemistry paradigm has revolutionized the synthesis of complex molecular architectures, offering high efficiency, selectivity, and biocompatibility. Among the most prominent click reactions is the azide-alkyne cycloaddition, which can be performed with or without a copper catalyst. This guide provides a detailed comparison of the copper-free (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) and copper-catalyzed (Copper(I)-Catalyzed Alkyne-Azide Cycloaddition, CuAAC) methods for the functionalization of 1-bromohept-1-yne, a versatile building block in medicinal chemistry and materials science.

Performance Comparison: Copper-Free vs. Copper-Catalyzed Click Chemistry

The choice between a copper-free and a copper-catalyzed approach depends on several factors, including the specific application, the sensitivity of the substrates to copper, and the desired reaction kinetics. Below is a summary of the key performance characteristics of each method when applied to the reaction of an azide with this compound.

FeatureCopper-Free Click Chemistry (SPAAC)Copper-Catalyzed Click Chemistry (CuAAC)
Reaction Principle Strain-promoted cycloaddition between a strained cyclooctyne (e.g., DBCO) and an azide.Copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide.
Catalyst None required.Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate).
Biocompatibility High; suitable for in vivo and live-cell applications due to the absence of cytotoxic copper.Lower; potential for cytotoxicity due to the copper catalyst, which can be mitigated by ligands.
Reaction Rate Generally fast, dependent on the strain of the cyclooctyne. Second-order rate constants are typically in the range of 0.1 to 1 M⁻¹s⁻¹.Very fast with appropriate ligands. Rate is highly dependent on the catalyst system and solvent.
Selectivity Excellent bioorthogonality; reacts selectively with azides.High selectivity for the 1,4-disubstituted triazole regioisomer.
Typical Yield High to quantitative (>90%).High to quantitative (>95%).
Reaction Conditions Mild; typically performed at room temperature in aqueous or organic solvents.Mild; can be performed at room temperature in a variety of solvents, including water.
Side Reactions Minimal side reactions. The cyclooctyne can be prone to hydrolysis over long periods.Potential for alkyne homocoupling (Glaser coupling) if oxygen is not excluded.
Reagent Accessibility Strained cyclooctynes can be complex to synthesize and are generally more expensive.Copper catalysts and ligands are readily available and relatively inexpensive.

Experimental Protocols

Detailed methodologies for performing both copper-free and copper-catalyzed click reactions with a substrate derived from this compound are provided below. For the purpose of this guide, we will consider the reaction of a generic azide with this compound for the CuAAC protocol and the reaction of an azide with a dibenzocyclooctyne (DBCO) derivative as a representative SPAAC protocol.

Copper-Free Click Chemistry (SPAAC) Protocol

This protocol describes the reaction of an azide-functionalized molecule with a DBCO-containing reagent.

Materials:

  • Azide-functionalized molecule of interest

  • DBCO-functionalized reaction partner (e.g., DBCO-PEG4-amine)

  • Solvent: Phosphate-buffered saline (PBS), pH 7.4, or a mixture of an organic solvent (e.g., DMSO, THF) and water.

Procedure:

  • Prepare a stock solution of the azide-functionalized molecule in the chosen solvent at a concentration of 10 mM.

  • Prepare a stock solution of the DBCO-functionalized reagent in the same solvent at a concentration of 10 mM.

  • In a reaction vessel, combine the azide and DBCO solutions in a 1:1 to 1.5:1 molar ratio (azide:DBCO).

  • The final reaction concentration should typically be in the range of 1-10 mM.

  • Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Upon completion, the desired triazole product can be purified using standard chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC).

Copper-Catalyzed Click Chemistry (CuAAC) Protocol

This protocol describes the copper(I)-catalyzed reaction between this compound and an azide.

Materials:

  • This compound

  • Azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent: A mixture of tert-butanol and water (1:1) or other suitable solvents like DMF or DMSO.

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the azide (1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 equivalents) and the ligand (THPTA or TBTA, 0.1 equivalents) in water.

  • Add the catalyst solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water and add it to the reaction mixture to initiate the reaction.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the product can be extracted with an organic solvent (e.g., ethyl acetate) and washed with brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted triazole.

Reaction Workflows

The following diagrams illustrate the general workflows for the copper-free and copper-catalyzed click chemistry reactions.

Click_Chemistry_Workflows cluster_0 Copper-Free Click Chemistry (SPAAC) cluster_1 Copper-Catalyzed Click Chemistry (CuAAC) SPAAC_Start Mix Azide and Strained Alkyne SPAAC_React Incubate at Room Temp (2-12h) SPAAC_Start->SPAAC_React SPAAC_Purify Purification (Chromatography) SPAAC_React->SPAAC_Purify SPAAC_Product 1,4 and 1,5-Triazole Product Mixture SPAAC_Purify->SPAAC_Product CuAAC_Start Mix Alkyne, Azide, Cu(II)/Ligand CuAAC_Reduce Add Sodium Ascorbate (Initiation) CuAAC_Start->CuAAC_Reduce CuAAC_React Stir at Room Temp (1-4h) CuAAC_Reduce->CuAAC_React CuAAC_Workup Workup (Extraction) CuAAC_React->CuAAC_Workup CuAAC_Purify Purification (Chromatography) CuAAC_Workup->CuAAC_Purify CuAAC_Product 1,4-Triazole Product CuAAC_Purify->CuAAC_Product

Caption: Workflow comparison of SPAAC and CuAAC reactions.

Logical Relationship of Reaction Components

The diagram below outlines the fundamental components and their interactions in both click chemistry variants.

Click_Chemistry_Components cluster_SPAAC SPAAC cluster_CuAAC CuAAC Azide1 Azide Product1 Triazole Product (Regioisomeric Mixture) Azide1->Product1 Reacts with StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->Product1 Reacts with Azide2 Azide Product2 1,4-Triazole Product Azide2->Product2 Reacts with TerminalAlkyne Terminal Alkyne (this compound) TerminalAlkyne->Product2 Reacts with Catalyst Cu(I) Catalyst Catalyst->Product2 Catalyzes

Caption: Key components in SPAAC and CuAAC reactions.

Unveiling the Reactivity of 1-Bromohept-1-yne: A DFT-Guided Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of key building blocks is paramount for designing efficient and selective synthetic routes. 1-Bromohept-1-yne, a member of the versatile haloalkyne family, presents a unique reactivity profile that has been explored through Density Functional Theory (DFT) studies. This guide provides a comparative analysis of its reactivity against other alkynes, supported by computational data and detailed experimental protocols for its application in common organic transformations.

Comparative Reactivity Analysis: Insights from DFT

DFT calculations have emerged as a powerful tool to elucidate the electronic structure and predict the reactivity of molecules like this compound. By calculating parameters such as activation energy barriers, reaction energies, and frontier molecular orbital (FMO) energies, researchers can gain a deeper understanding of its behavior in various reactions.

While specific DFT data for this compound is not extensively available in a single comprehensive study, we can draw valuable comparisons from studies on analogous 1-bromoalkynes and haloalkynes in general. These studies consistently highlight the dual nature of 1-bromoalkynes, where the bromine atom acts as an electron-withdrawing group, activating the alkyne for nucleophilic attack, and also as a leaving group in cross-coupling reactions.

Here, we present a comparative summary of calculated activation barriers for key reaction types involving 1-bromoalkynes and related compounds, providing a predictive framework for the reactivity of this compound.

Reaction TypeSubstrateAlternative Substrate(s)Typical Calculated Activation Energy (kcal/mol)Key Finding
[3+2] Cycloaddition 1-Bromoalkyne1-Iodoalkyne, Terminal Alkyne15-25The presence of a halogen generally lowers the activation barrier compared to a terminal alkyne. The nature of the halogen (Br vs. I) can influence the regioselectivity of the cycloaddition.
Gold-Catalyzed Intramolecular C-H Activation 1-Bromoalkyne-Varies with substrate structureDFT studies have revealed a concerted[1][2]-H shift/C-C bond formation mechanism involving a gold-stabilized vinylcation-like transition state[3]. The polarity and steric hindrance of functional groups in the alkyl chain can significantly impact the reaction's feasibility.
Sonogashira Coupling Aryl Bromide + 1-BromoalkyneAryl Iodide + 1-BromoalkyneOxidative Addition: ~25-30The oxidative addition of the palladium catalyst to the aryl halide is often the rate-determining step. Aryl iodides generally exhibit lower activation barriers for oxidative addition compared to aryl bromides.
Nucleophilic Addition 1-BromoalkyneTerminal AlkyneLower for 1-bromoalkyneThe electron-withdrawing effect of the bromine atom polarizes the triple bond, making it more susceptible to nucleophilic attack compared to a non-halogenated terminal alkyne.

Key Reaction Methodologies and Experimental Protocols

The unique reactivity of this compound makes it a valuable substrate in a variety of organic transformations. Below are detailed protocols for two common reactions, providing a practical guide for its synthetic application.

Gold-Catalyzed Intramolecular Cyclization

This reaction allows for the synthesis of functionalized cyclic compounds, which are important scaffolds in medicinal chemistry.

Experimental Protocol:

To a solution of the 1-bromoalkyne substrate in a suitable solvent (e.g., dichloromethane), a gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF6) is added. The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack from a pendant functional group or a C-H bond.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol:

A flask is charged with the aryl halide, this compound, a palladium catalyst (e.g., Pd(PPh3)4), and a copper(I) co-catalyst (e.g., CuI). A degassed solvent, typically an amine such as triethylamine or diethylamine which also acts as the base, is added. The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification of the product by column chromatography.

Visualizing Reaction Pathways

To better understand the sequence of events in these complex reactions, we can visualize the mechanistic pathways using Graphviz.

Gold_Catalyzed_Cyclization Substrate 1-Bromoalkyne Substrate Activated_Complex π-Alkyne-Gold Complex Substrate->Activated_Complex Coordination Au_Catalyst Gold(I) Catalyst Au_Catalyst->Activated_Complex Cyclization Intramolecular Nucleophilic Attack Activated_Complex->Cyclization Cyclized_Intermediate Cyclized Gold Intermediate Cyclization->Cyclized_Intermediate Protodeauration Protodeauration Cyclized_Intermediate->Protodeauration Product Cyclic Product Protodeauration->Product Regenerated_Catalyst Regenerated Gold(I) Catalyst Protodeauration->Regenerated_Catalyst

Caption: Gold-Catalyzed Intramolecular Cyclization Workflow.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_Complex Ar-Pd(II)-X(L2) OxAdd->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim Transmetalation Transmetalation PdII_Complex->Transmetalation RedElim->Pd0 Coupled_Product Coupled Product (Ar-C≡C-R) RedElim->Coupled_Product CuX Cu(I)-X Cu_Acetylide Copper Acetylide (Cu-C≡C-R) CuX->Cu_Acetylide Alkyne This compound (R-C≡C-H) Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation Alkyne_Pd_Complex Ar-Pd(II)-C≡C-R(L2) Transmetalation->Alkyne_Pd_Complex Alkyne_Pd_Complex->RedElim

Caption: Sonogashira Cross-Coupling Catalytic Cycles.

References

Kinetic Analysis of 1-Bromohept-1-yne Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of reactions involving 1-bromohept-1-yne and its alternatives. Due to a lack of specific published kinetic data for this compound, this comparison leverages established principles of organic chemistry and available experimental data for analogous compounds to predict and contextualize its reactivity. The primary focus is on nucleophilic substitution and cross-coupling reactions, which are fundamental transformations in synthetic chemistry and drug development.

Comparative Kinetic Data

Reactant/ParameterReaction TypeKey Influencing FactorsTypical Rate Trend/Value
This compound Nucleophilic SubstitutionNature of Leaving Group (Br), sp-hybridized carbonExpected to be slower than corresponding iodoalkyne and faster than chloroalkyne. The sp-hybridized carbon influences the stability of the transition state.
Alternative Haloalkynes Nucleophilic SubstitutionNature of Leaving Group (I, Cl)Iodoalkynes > Bromoalkynes > Chloroalkynes (due to decreasing C-X bond strength).[1][2][3][4]
Aryl Bromides Sonogashira CouplingC-Br bond strength, electronic effects of substituentsActivation Enthalpy (ΔH‡): 54-82 kJ mol⁻¹; Activation Entropy (ΔS‡): -55 to 11 J mol⁻¹ K⁻¹.[5][6]
Aryl Iodides Sonogashira CouplingC-I bond strength (weaker than C-Br), electronic effectsActivation Enthalpy (ΔH‡): 48-62 kJ mol⁻¹; Activation Entropy (ΔS‡): -71 to -39 J mol⁻¹ K⁻¹.[5][6]
Tertiary Haloalkanes Sₙ1 Nucleophilic SubstitutionStability of the carbocation intermediateRate is primarily dependent on the concentration of the haloalkane.[7][8]
Primary Haloalkanes Sₙ2 Nucleophilic SubstitutionSteric hindrance, strength of the nucleophileRate is dependent on the concentration of both the haloalkane and the nucleophile.[8]

Experimental Protocols

The kinetic analysis of reactions involving haloalkynes typically employs spectroscopic or chromatographic techniques to monitor the concentration of reactants and products over time.

Protocol 1: Monitoring Reaction Kinetics using UV-Vis Spectroscopy

This method is suitable for reactions where there is a significant change in the UV-Vis absorption spectrum of the reactants or products.

Materials:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Syringes for rapid mixing

  • Reactants (e.g., this compound, nucleophile)

  • Anhydrous solvent

Procedure:

  • Prepare stock solutions of the haloalkyne and the nucleophile in the chosen solvent.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • Place a known concentration of the limiting reactant in a cuvette.

  • Initiate the reaction by rapidly injecting a solution of the other reactant into the cuvette and mixing thoroughly.

  • Immediately begin recording the absorbance at a wavelength where a significant change is expected.

  • Monitor the absorbance change over time until the reaction is complete.

  • The rate constants can be determined by fitting the absorbance versus time data to the appropriate integrated rate law.

Protocol 2: Kinetic Analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

This method is applicable when the reactants and products can be separated and quantified by chromatography.

Materials:

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Thermostatted reaction vessel with a magnetic stirrer

  • Syringes for sampling

  • Internal standard

  • Reactants and solvent

Procedure:

  • Set up the reaction in a thermostatted vessel with a known initial concentration of reactants and an internal standard.

  • Start the reaction and begin stirring.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the quenched samples by GC or HPLC to determine the concentration of reactants and/or products relative to the internal standard.

  • Plot the concentration of a reactant or product as a function of time.

  • Determine the initial rate of the reaction from the slope of the concentration versus time plot at t=0. The order of the reaction and the rate constant can be determined by varying the initial concentrations of the reactants.

Visualizations

Reaction Pathway Diagrams

The following diagrams illustrate the general mechanisms for key reactions involving haloalkynes.

Nucleophilic_Substitution_SN2 Reactants Nu⁻ + R-C≡C-Br TS [Nu---C---Br]⁻‡ Reactants->TS Attack of Nucleophile Products Nu-C≡C-R + Br⁻ TS->Products Leaving Group Departure Sonogashira_Coupling_Cycle Pd0 Pd(0)L₂ PdII_complex R-Pd(II)(Br)L₂ Pd0->PdII_complex Oxidative Addition Coupling_intermediate R-Pd(II)(C≡CR')L₂ PdII_complex->Coupling_intermediate Transmetalation Alkyne_complex R-C≡C-Cu(I) Alkyne_complex->Coupling_intermediate Coupling_intermediate->Pd0 Product R-C≡C-R' Coupling_intermediate->Product Reductive Elimination Aryl_Bromide R-Br Aryl_Bromide->PdII_complex Terminal_Alkyne R'-C≡C-H Terminal_Alkyne->Alkyne_complex Cu-acetylide formation Cu_catalyst Cu(I) Cu_catalyst->Alkyne_complex Base Base Base->Alkyne_complex Reactivity_Factors Reactivity Reaction Rate Leaving_Group Leaving Group Ability (I > Br > Cl) Leaving_Group->Reactivity Bond_Strength C-X Bond Strength (C-I < C-Br < C-Cl) Bond_Strength->Leaving_Group Nucleophile Nucleophile Strength Nucleophile->Reactivity Solvent Solvent Polarity Solvent->Reactivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity inversely proportional for Sₙ2

References

A Comparative Analysis of 1-Bromohept-1-yne and Other Alkynylating Agents for Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective introduction of alkyne moieties is a critical step in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive benchmark of 1-bromohept-1-yne against other prevalent alkynylating agents. We will delve into a comparative analysis of their performance, supported by experimental data, and provide detailed protocols for key reactions.

The choice of an alkynylating agent is pivotal and often depends on the specific synthetic challenge, including the nature of the substrate, functional group tolerance, and desired reactivity (nucleophilic vs. electrophilic). This guide will focus on three major classes of alkynylating agents: 1-haloalkynes, represented by this compound; organometallic alkynes, such as alkynyl Grignard and lithium reagents; and hypervalent iodine alkynylating agents.

Performance Comparison of Alkynylating Agents

The following tables summarize quantitative data for different alkynylating agents in common cross-coupling and addition reactions. It is important to note that direct comparisons are challenging due to variations in substrates, catalysts, and reaction conditions reported in the literature. However, this curated data provides a valuable overview of the expected performance for each class of reagent.

Table 1: C-C Cross-Coupling Reactions (Sonogashira & Cadiot-Chodkiewicz Type)
Alkynylating AgentCoupling PartnerCatalyst/ConditionsYield (%)Reference
1-Bromoalkyne Terminal AlkyneCu(I) salt, Amine baseGood to Excellent--INVALID-LINK--
Aryl HalidePd catalyst, Cu(I) cocatalyst, Base70-95%--INVALID-LINK--
Alkynyl Grignard Aryl HalideNi or Pd catalyst60-90%[Organometallic Chemistry Textbooks]
Alkynyl Lithium Aryl HalidePd catalyst, Cu(I) cocatalyst65-92%[Organometallic Chemistry Textbooks]
Hypervalent Iodine Terminal AlkyneGold-catalysisHigh--INVALID-LINK--
Table 2: Nucleophilic Addition to Carbonyls
Alkynylating AgentElectrophileSolvent/ConditionsYield (%)Reference
This compound N/A (Electrophile)N/AN/AN/A
Hept-1-ynyl Grignard Aldehyde/KetoneEther or THF, then H₃O⁺ quench85-98%[Grignard Reaction Protocols]
Hept-1-ynyl Lithium Aldehyde/KetoneEther or THF, then H₃O⁺ quench88-99%[Organolithium Reaction Protocols]
Hypervalent Iodine N/A (Electrophile)N/AN/AN/A

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for key alkynylation reactions.

Protocol 1: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

This protocol describes a typical procedure for the palladium- and copper-catalyzed cross-coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cadiot-Chodkiewicz Coupling of a 1-Bromoalkyne with a Terminal Alkyne

This reaction enables the synthesis of unsymmetrical diynes.

Materials:

  • 1-Bromoalkyne (e.g., this compound) (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • CuCl (0.1 mmol)

  • Hydroxylamine hydrochloride (0.2 mmol)

  • Amine base (e.g., ethylamine) in a suitable solvent (e.g., methanol)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne, CuCl, and hydroxylamine hydrochloride in the solvent.

  • Add the amine base dropwise at room temperature.

  • Add the 1-bromoalkyne to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the product by chromatography.

Protocol 3: Alkynylation using a Grignard Reagent

This protocol outlines the addition of an alkynyl Grignard reagent to a carbonyl compound.

Materials:

  • Terminal alkyne (e.g., heptyne) (1.1 mmol)

  • Ethylmagnesium bromide (1.0 M in THF, 1.0 mmol)

  • Aldehyde or ketone (1.0 mmol)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl for quenching

Procedure:

  • To a solution of the terminal alkyne in anhydrous THF at 0 °C under an inert atmosphere, add ethylmagnesium bromide dropwise.

  • Stir the mixture for 30-60 minutes at 0 °C.

  • Add a solution of the aldehyde or ketone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting propargyl alcohol by column chromatography.

Visualization of Experimental Workflow and Signaling Pathways

Visual representations are invaluable for understanding complex processes. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant biological signaling pathway where alkynyl-containing molecules act as inhibitors.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow reagents Reagents (Aryl Halide, Alkyne, Pd Catalyst, CuI, Base) setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->setup 1. Add reaction Reaction (Stirring, Heating) setup->reaction 2. Mix workup Aqueous Workup (Extraction, Washing) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate Crude product Final Product purification->product 5. Purify

Caption: A generalized workflow for a Sonogashira cross-coupling reaction.

EGFR Signaling Pathway and Inhibition

Alkynyl-containing molecules are prominent in medicinal chemistry, particularly as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key target in cancer therapy, and many inhibitors feature an alkyne moiety for covalent or non-covalent binding to the kinase domain.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Grb2_SOS Grb2/SOS Dimer->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Inhibitor Alkynyl Kinase Inhibitor Inhibitor->Dimer Inhibits Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Caption: Simplified EGFR signaling cascade and the point of inhibition by an alkynyl kinase inhibitor.

Conclusion

This compound is a versatile and effective electrophilic alkynylating agent, particularly valuable in Cadiot-Chodkiewicz and Sonogashira cross-coupling reactions. Its performance is comparable to other methods in many contexts, offering a stable and accessible option for introducing the heptynyl group.

  • For cross-coupling reactions, 1-bromoalkynes provide a reliable alternative to the in-situ formation of organometallic reagents, sometimes offering advantages in terms of functional group compatibility and ease of handling.

  • For nucleophilic additions to carbonyls, alkynyl Grignard and lithium reagents remain the methods of choice due to their direct and high-yielding nature.

  • Hypervalent iodine reagents represent a powerful class of electrophilic alkynylating agents, often succeeding where other methods fail, particularly with less nucleophilic substrates.

The selection of the optimal alkynylating agent will ultimately be guided by the specific requirements of the synthetic target and the overall synthetic strategy. This guide provides a foundational dataset and procedural overview to aid researchers in making informed decisions for their synthetic endeavors.

A Comparative Guide to Isotopic Labeling of Terminal Alkynes for Mechanistic and Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common isotopic labeling techniques applicable to terminal alkynes, with a focus on deuterium incorporation. While specific experimental data for 1-bromohept-1-yne is not extensively documented in the literature, the methodologies described herein are broadly applicable to this class of compounds and serve as a valuable resource for designing and executing isotopic labeling studies. Such studies are pivotal in elucidating reaction mechanisms, understanding metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates.

Introduction to Isotopic Labeling of Terminal Alkynes

Terminal alkynes are versatile functional groups in organic synthesis and medicinal chemistry. The acidic proton on the sp-hybridized carbon offers a convenient handle for introducing isotopic labels, most commonly deuterium (²H or D). This substitution can profoundly influence the molecule's properties, notably by exploiting the kinetic isotope effect to slow down metabolic degradation at the labeled site, a strategy increasingly employed in drug development.[1][2] Furthermore, isotopically labeled alkynes are invaluable tools as internal standards for quantitative mass spectrometry and as probes in mechanistic studies.[1][3]

This guide compares two primary methods for the deuteration of terminal alkynes: base-catalyzed H/D exchange and transition metal-catalyzed deuteration.

Comparison of Deuteration Methods for Terminal Alkynes

The choice of labeling methodology depends on several factors, including the substrate's tolerance to the reaction conditions (e.g., strong bases), the desired level of deuterium incorporation, and the availability of reagents and catalysts.

MethodCatalyst/ReagentIsotope SourceKey AdvantagesKey LimitationsTypical Deuterium Incorporation (%)
Base-Catalyzed H/D Exchange NaOH, CaO, or TMGD₂OSimple, cost-effective, readily available reagents.Not suitable for base-sensitive substrates. Potential for side reactions.>99 (with repeated reactions)[4]
Silver-Catalyzed H/D Exchange Silver Perchlorate (AgClO₄)D₂O in DMFMild reaction conditions, suitable for base-sensitive molecules.Requires a metal catalyst.High, but specific quantitative data is substrate-dependent.[5]
Copper-Catalyzed Transfer Deuteration Copper Catalyst with a Ligand (e.g., (R)-DTBM-SEGPHOS)Deuterated Silane and AlcoholHigh regioselectivity for installing deuterium at specific positions.Requires specialized catalysts and deuterated reagents.Not explicitly quantified as a percentage of terminal alkyne labeling in the provided results.

Experimental Protocols

Base-Catalyzed Deuteration of a Terminal Alkyne (General Procedure)

This protocol is adapted from a general procedure for the deuteration of terminal alkynes using a strong base.[4][5]

Materials:

  • Terminal alkyne (e.g., this compound)

  • Deuterium oxide (D₂O)

  • Sodium hydroxide (NaOH) or other suitable base

  • Anhydrous solvent (e.g., THF or dioxane)

  • Magnetic stirrer and heating plate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the terminal alkyne in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of a strong base (e.g., NaOH).

  • Add an excess of deuterium oxide (D₂O) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the acetylenic proton signal.

  • For high deuterium incorporation, the reaction can be repeated by removing the solvent and D₂O under vacuum and re-subjecting the residue to the same reaction conditions.[4]

  • Upon completion, quench the reaction with a suitable reagent (e.g., a mild acid).

  • Extract the deuterated product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the deuterated alkyne.

  • Purify the product by column chromatography if necessary.

Silver-Catalyzed Deuteration of a Terminal Alkyne (General Procedure)

This protocol is based on a milder method suitable for base-sensitive substrates.[5]

Materials:

  • Terminal alkyne (e.g., this compound)

  • Silver perchlorate (AgClO₄)

  • Deuterium oxide (D₂O)

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the terminal alkyne and a catalytic amount of silver perchlorate in DMF in a reaction vessel.

  • Add an excess of deuterium oxide to the mixture.

  • Stir the reaction at ambient temperature. Monitor the reaction by ¹H NMR spectroscopy.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the isotopic labeling of terminal alkynes.

Base_Catalyzed_Deuteration cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Terminal Alkyne Terminal Alkyne Reaction Mixture Reaction Mixture Terminal Alkyne->Reaction Mixture D2O D2O D2O->Reaction Mixture Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Deuterated Alkyne Deuterated Alkyne Purification->Deuterated Alkyne

Caption: Workflow for Base-Catalyzed Deuteration of Terminal Alkynes.

Silver_Catalyzed_Deuteration cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Terminal Alkyne Terminal Alkyne Reaction Mixture Reaction Mixture Terminal Alkyne->Reaction Mixture D2O in DMF D2O in DMF D2O in DMF->Reaction Mixture AgClO4 AgClO4 AgClO4->Reaction Mixture Aqueous Workup Aqueous Workup Reaction Mixture->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Purification Purification Extraction->Purification Deuterated Alkyne Deuterated Alkyne Purification->Deuterated Alkyne

Caption: Workflow for Silver-Catalyzed Deuteration of Terminal Alkynes.

Alternative Isotopic Labeling Strategies

Beyond direct deuteration of a terminal alkyne, other isotopic labeling strategies can be employed depending on the research goals.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling technique is used in quantitative proteomics to label proteins with "heavy" amino acids.[6] While not directly applicable to small molecules like this compound, it is a key technique for studying protein dynamics and interactions in drug development.

  • Use of Isotopically Labeled Reagents: Instead of direct H/D exchange, a deuterated building block can be incorporated during the synthesis of the target molecule. This approach offers precise control over the location of the isotopic label.

  • Chemical Isotope Labeling for Quantitative Proteomics: Reagents such as iTRAQ and TMT are used to label peptides for multiplexed quantitative analysis by mass spectrometry.[7] These methods are essential for target identification and validation in drug discovery.

Conclusion

Isotopic labeling of terminal alkynes is a powerful technique for a wide range of applications in chemical and pharmaceutical research. While base-catalyzed deuteration offers a simple and efficient method for robust molecules, metal-catalyzed approaches provide milder alternatives for more sensitive substrates. The choice of method should be guided by the specific requirements of the study and the chemical nature of the alkyne. The workflows and protocols presented in this guide provide a solid foundation for researchers to design and implement their own isotopic labeling experiments.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.